Tafamidis Meglumine
Description
Properties
IUPAC Name |
2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2NO3.C7H17NO5/c15-9-3-8(4-10(16)6-9)13-17-11-2-1-7(14(18)19)5-12(11)20-13;1-8-2-4(10)6(12)7(13)5(11)3-9/h1-6H,(H,18,19);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJDBUPLRMRBAB-WZTVWXICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C(C(C(CO)O)O)O)O.C1=CC2=C(C=C1C(=O)O)OC(=N2)C3=CC(=CC(=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1=CC2=C(C=C1C(=O)O)OC(=N2)C3=CC(=CC(=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24Cl2N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50915094 | |
| Record name | 2-(3,5-Dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid--1-deoxy-1-(methylamino)hexitol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50915094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951395-08-7 | |
| Record name | Tafamidis meglumine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951395-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tafamidis meglumine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0951395087 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3,5-Dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid--1-deoxy-1-(methylamino)hexitol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50915094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentaol 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TAFAMIDIS MEGLUMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZU7CF08A1A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Tafamidis Meglumine in Transthyretin Amyloidosis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Transthyretin (TTR) amyloidosis (ATTR) is a progressive and fatal disease caused by the destabilization and misfolding of the TTR protein. Under normal physiological conditions, TTR exists as a homotetramer and functions as a transporter for thyroxine and retinol-binding protein[1][2][3][4]. In ATTR, this tetramer dissociates into monomers, which then misfold and aggregate into insoluble amyloid fibrils that deposit in various tissues, particularly the nerves and heart, leading to neuropathy and cardiomyopathy[5]. The dissociation of the TTR tetramer is the rate-limiting step in this pathogenic cascade. Tafamidis is a first-in-class, orally bioavailable small molecule designed to mimic the stabilizing effect of the natural TTR ligand, thyroxine. It acts as a kinetic stabilizer, binding to the TTR tetramer and preventing its dissociation into amyloidogenic monomers. This guide provides an in-depth analysis of the molecular mechanism, structural interactions, and quantitative evidence supporting the action of tafamidis.
The Amyloidogenic Cascade of Transthyretin
The pathogenesis of both hereditary (variant) and wild-type TTR amyloidosis begins with the dissociation of the native TTR tetramer into its constituent monomers. While mutations in the TTR gene often destabilize the tetramer and accelerate this dissociation, the process also occurs with wild-type TTR, particularly with aging. Once dissociated, the monomers undergo a conformational change, misfolding into an aggregation-prone intermediate. These intermediates then self-assemble into soluble oligomers, protofibrils, and ultimately, insoluble amyloid fibrils that accumulate in tissues. This deposition disrupts tissue architecture and function, leading to the clinical manifestations of the disease. The critical, rate-limiting step for this entire process is the initial tetramer dissociation.
Core Mechanism: Kinetic Stabilization of the TTR Tetramer
Tafamidis meglumine is a rationally designed benzoxazole derivative that acts as a specific TTR kinetic stabilizer. Its mechanism is centered on preventing the initial, rate-limiting step of the amyloid cascade: tetramer dissociation.
Binding Site and Structural Interaction
Tafamidis binds with high affinity and selectivity to the two thyroxine (T4) binding sites located at the dimer-dimer interface of the TTR tetramer. X-ray crystallography studies have elucidated the precise binding mode. The structure of the TTR-tafamidis complex (PDB: 3TCT) reveals that the 3,5-dichloro substituents of tafamidis occupy two symmetrical halogen-binding pockets within the inner binding cavity, while the benzoxazole ring is positioned within a hydrophobic region. This binding strengthens the quaternary structure of the TTR tetramer, specifically stabilizing the weaker dimer-dimer interface against dissociation. By occupying these sites, tafamidis increases the energy barrier for dissociation, thus "kinetically stabilizing" the native tetrameric state.
Interestingly, tafamidis binds with negative cooperativity; the binding of the first molecule to one site reduces the affinity for the second molecule to bind at the other site. However, studies have shown that the occupancy of just one of the two binding sites is sufficient to confer significant kinetic stability to the tetramer.
Quantitative Data on Tafamidis-Mediated TTR Stabilization
The efficacy of tafamidis in stabilizing TTR has been quantified through various in vitro, ex vivo, and clinical studies.
| Parameter | Value / Finding | TTR Variant(s) | Study Context | Reference |
| Binding Affinity (Kd) | Kd1 ≈ 2 nM, Kd2 ≈ 200 nM (Negative Cooperativity) | Wild-Type (WT) | In vitro binding assay | |
| In Vitro Fibril Inhibition | EC50: 2.7–3.2 μM (molar ratio <1.0 tafamidis:TTR) | WT, V30M, V122I | Fibril formation assay (acidic conditions) | |
| Plasma TTR Stabilization (ATTR-ACT Trial) | 87.8% of patients (80 mg dose) and 82.7% (20 mg dose) achieved stabilization at Month 1 vs. 3.5% for placebo. | WT and Variant | Phase 3 Clinical Trial (Immunoturbidimetric assay) | |
| Plasma TTR Stabilization (Phase 2 Trial) | 96.8% of patients achieved stabilization at Week 6; 89.3% at Month 12. | WT and V122I | Open-label clinical trial | |
| Plasma TTR Stabilization (Non-V30M) | 94.7% of patients achieved stabilization at Week 6; 100% at Month 6. | 8 different non-V30M variants | Open-label clinical trial | |
| Reduction in Unbound TTR | An estimated 92% reduction in unbound, unstabilized TTR at the 80 mg dose. | WT and Variant | Model-based analysis of ATTR-ACT data | |
| Increase in Serum TTR | A mean increase of 34.5% in total serum TTR levels after tafamidis administration. | WT and Variant | Non-trial patient cohort |
Table 1: Quantitative Analysis of Tafamidis-Mediated TTR Stabilization.
Key Experimental Protocols
The mechanism of tafamidis has been elucidated through several key experimental methodologies.
X-Ray Crystallography of the TTR-Tafamidis Complex
-
Objective: To determine the three-dimensional structure of tafamidis bound to TTR to understand the atomic-level interactions.
-
Methodology:
-
Protein Expression and Purification: Recombinant human TTR is expressed and purified to homogeneity.
-
Co-crystallization: The purified TTR is incubated with a molar excess of tafamidis (e.g., 5:1 tafamidis:TTR tetramer ratio) to ensure binding site saturation.
-
Crystal Growth: The TTR-tafamidis complex is subjected to vapor diffusion crystallization trials under various conditions (e.g., specific pH, precipitants) to obtain high-quality crystals.
-
Data Collection: Crystals are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source. Diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data are processed to solve the phase problem and build an electron density map. The atomic model of the complex is then built into this map and refined to high resolution (e.g., 1.3 Å).
-
TTR Kinetic Stability Assay (Urea- or Acid-Mediated Denaturation)
-
Objective: To measure the ability of tafamidis to stabilize TTR tetramers against chemical denaturation.
-
Methodology:
-
Sample Preparation: Purified TTR or patient plasma is incubated with varying concentrations of tafamidis or a placebo control.
-
Denaturing Stress: Samples are subjected to a denaturing agent, such as 8M urea or acidic pH (e.g., pH 4.4), which promotes tetramer dissociation.
-
Quantification of Non-dissociated TTR: The amount of intact, non-dissociated TTR tetramer is quantified. This can be done using several techniques:
-
Immunoturbidimetry: A validated clinical assay where antibodies specific to the TTR tetramer are used. The turbidity resulting from the antibody-antigen complex is proportional to the amount of stable TTR.
-
Western Blotting: After denaturation, samples are run on a non-denaturing gel, transferred to a membrane, and probed with an anti-TTR antibody to visualize the tetrameric band.
-
-
Data Analysis: The percentage of stabilized TTR in the presence of tafamidis is compared to the control.
-
Subunit Exchange Assay
-
Objective: To measure the rate of TTR tetramer dissociation under physiological conditions, which is a direct measure of kinetic stability.
-
Methodology:
-
Reagent Preparation: Two populations of TTR tetramers are prepared: one is wild-type (untagged), and the other is tagged (e.g., with a FLAG epitope).
-
Incubation: The tagged and untagged tetramers are mixed in a buffer at physiological pH, with or without tafamidis.
-
Mechanism: If tetramers dissociate, the monomers can reassemble randomly, leading to the formation of hybrid tetramers containing both tagged and untagged subunits (e.g., 1 FLAG, 2 FLAG, 3 FLAG subunits).
-
Separation and Quantification: At various time points, the reaction is stopped, and the different tetramer species (0 to 4 FLAGs) are separated and quantified using methods like ion-exchange chromatography or native gel electrophoresis followed by Western blotting.
-
Data Analysis: The rate of appearance of hybrid tetramers is inversely proportional to the kinetic stability of the TTR tetramer. A slower rate of subunit exchange in the presence of tafamidis indicates effective stabilization.
-
References
- 1. Mechanism of Action and Clinical Application of Tafamidis in Hereditary Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Mechanism of Action and Clinical Application of Tafamidis in Hereditary Transthyretin Amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Transthyretin Amyloidoses: From Delineating the Molecular Mechanism of Aggregation Linked to Pathology to a Regulatory Agency Approved Drug - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biochemical and Biophysical Properties of Tafamidis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tafamidis is a first-in-class pharmaceutical agent designed as a kinetic stabilizer of the protein transthyretin (TTR).[1][2][3] It is indicated for the treatment of transthyretin-mediated amyloidosis (ATTR), a progressive and fatal disease characterized by the misfolding and aggregation of TTR.[1][2] This technical guide provides a comprehensive overview of the core biochemical and biophysical properties of Tafamidis, intended for researchers, scientists, and professionals involved in drug development.
Tafamidis, chemically known as 2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid, is a non-steroidal anti-inflammatory drug (NSAID) derivative that selectively binds to the thyroxine-binding sites of TTR. This binding stabilizes the tetrameric structure of TTR, preventing its dissociation into monomers, which is the rate-limiting step in the amyloidogenic cascade. By inhibiting the formation of amyloid fibrils, Tafamidis slows the progression of neurological and cardiac manifestations of ATTR.
Mechanism of Action: Kinetic Stabilization of Transthyretin
The underlying principle of Tafamidis's therapeutic effect is the kinetic stabilization of the TTR tetramer. In its native state, TTR exists as a tetramer that transports thyroxine and retinol-binding protein. In ATTR, mutations or age-related factors can destabilize this tetramer, leading to its dissociation into monomers. These monomers are prone to misfolding and aggregation, forming amyloid fibrils that deposit in various tissues, including the peripheral nerves and heart.
Tafamidis addresses this pathology by binding with high affinity and selectivity to the two thyroxine-binding sites on the TTR tetramer. This binding event strengthens the interactions between the TTR monomers, raising the energy barrier for tetramer dissociation. Consequently, the concentration of amyloidogenic monomers is reduced, thereby inhibiting the formation of amyloid fibrils.
Below is a diagram illustrating the mechanism of TTR amyloidogenesis and the inhibitory action of Tafamidis.
References
- 1. Mechanism of Action and Clinical Application of Tafamidis in Hereditary Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Action and Clinical Application of Tafamidis in Hereditary Transthyretin Amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Tafamidis Binding Affinity to Wild-Type and Mutant Transthyretin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transthyretin (TTR) amyloidosis (ATTR) is a progressive and often fatal disease characterized by the misfolding and aggregation of the TTR protein. The dissociation of the native TTR tetramer into its constituent monomers is the rate-limiting step in the amyloidogenic cascade. Tafamidis is a pharmacological chaperone that acts as a kinetic stabilizer of the TTR tetramer, preventing its dissociation and thereby halting the progression of the disease. This technical guide provides a comprehensive overview of the binding affinity of tafamidis to both wild-type (WT) and various amyloidogenic mutant forms of TTR. It includes a detailed summary of quantitative binding data, in-depth experimental protocols for key binding assays, and visualizations of the underlying mechanisms and workflows.
Mechanism of Action of Tafamidis
Tafamidis selectively binds to the two thyroxine-binding sites of the TTR tetramer.[1] This binding stabilizes the protein's quaternary structure, raising the energy barrier for tetramer dissociation.[2] By preventing the formation of amyloidogenic monomers, tafamidis effectively inhibits the formation of amyloid fibrils and subsequent tissue deposition.[1] The binding of tafamidis to TTR exhibits negative cooperativity, meaning the binding of the first molecule to one of the sites decreases the affinity for the second molecule to bind to the other site.[1][3]
Quantitative Binding Data
The binding affinity of tafamidis to TTR has been quantified using various biophysical techniques. The following tables summarize the available quantitative data for wild-type and mutant TTR.
Table 1: Tafamidis Binding Affinity to Wild-Type TTR
| Parameter | Value | Method | Reference |
| Dissociation Constant (Kd1) | ~2 nM | Subunit Exchange, ITC | |
| Dissociation Constant (Kd2) | ~200 nM | Subunit Exchange, ITC | |
| EC50 (Fibril Inhibition) | 2.7 - 3.2 µM | Turbidity Assay |
Table 2: Tafamidis Binding and Stabilization of Mutant TTR
| TTR Mutant | Quantitative Data | Method | Reference |
| V30M | Stabilized with potency and efficacy comparable to WT-TTR. EC50 of 2.7-3.2 µM for fibril formation inhibition. | Turbidity Assay, Plasma Stabilization Assay | |
| V122I | Stabilized with potency and efficacy comparable to WT-TTR. EC50 of 2.7-3.2 µM for fibril formation inhibition. | Turbidity Assay, Plasma Stabilization Assay | |
| L55P | Stabilized by tafamidis. | Isothermal Titration Calorimetry | |
| D39Y | Stabilized by tafamidis. | Isothermal Titration Calorimetry | |
| Various (30+ others) | Tafamidis has been shown to stabilize a wide range of other amyloidogenic TTR mutants. | Ex vivo stabilization assays |
Experimental Protocols
The determination of binding affinity and stabilization of TTR by tafamidis relies on several key experimental techniques. Detailed protocols for these methods are provided below.
General Experimental Workflow for Binding Affinity Determination
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Materials:
-
Isothermal Titration Calorimeter
-
Purified TTR (WT or mutant) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Tafamidis solution in the same buffer as the protein
-
Degassing station
Protocol:
-
Sample Preparation:
-
Prepare a solution of TTR at a concentration of approximately 10-20 µM in the chosen buffer.
-
Prepare a solution of tafamidis at a concentration 10-20 times higher than the TTR concentration in the same buffer.
-
Thoroughly degas both the protein and ligand solutions to prevent bubble formation during the experiment.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Thoroughly clean the sample cell and injection syringe with buffer.
-
Load the TTR solution into the sample cell and the tafamidis solution into the injection syringe.
-
-
Titration:
-
Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe tip, and discard this data point during analysis.
-
Carry out a series of injections (e.g., 20-30 injections of 1-2 µL each) of the tafamidis solution into the TTR solution, with sufficient time between injections to allow the system to return to thermal equilibrium.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site or two-sites sequential binding) to determine the Kd, n, and ΔH.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the change in refractive index at the surface of a sensor chip as a ligand binds to an immobilized protein, providing real-time kinetic data (association and dissociation rates) and affinity constants.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
Purified TTR (WT or mutant) in a suitable buffer for immobilization (e.g., 10 mM sodium acetate, pH 4.5)
-
Tafamidis solutions at various concentrations in running buffer (e.g., HBS-EP+)
-
Running buffer
Protocol:
-
Sensor Chip Preparation and Protein Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the TTR solution over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared in the same way but without the protein to subtract non-specific binding.
-
-
Binding Analysis:
-
Equilibrate the sensor surface with running buffer.
-
Inject a series of tafamidis solutions at different concentrations over the immobilized TTR and reference surfaces.
-
Monitor the association phase during the injection and the dissociation phase during the subsequent flow of running buffer.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.
-
Globally fit the association and dissociation curves for all concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
Subunit Exchange Assay
This assay measures the rate of TTR tetramer dissociation under physiological conditions by monitoring the exchange of subunits between two differently tagged TTR populations. The inhibition of this exchange by a ligand is a measure of its stabilizing effect.
Materials:
-
FLAG-tagged recombinant TTR
-
Untagged TTR (from plasma or recombinant)
-
Tafamidis solutions at various concentrations
-
Anion-exchange chromatography system
-
Buffer (e.g., phosphate buffer, pH 7.0)
Protocol:
-
Assay Setup:
-
Pre-incubate the untagged TTR with different concentrations of tafamidis or vehicle control.
-
Initiate the subunit exchange reaction by adding a substoichiometric amount of FLAG-tagged TTR to the pre-incubated untagged TTR.
-
Incubate the reaction mixture at a controlled temperature (e.g., 25°C).
-
-
Time Course Analysis:
-
At various time points, take aliquots of the reaction mixture.
-
Stop the subunit exchange reaction in the aliquots (e.g., by rapid freezing or addition of a quenching agent).
-
-
Quantification of Subunit Exchange:
-
Separate the different TTR tetramer species (untagged, tagged, and hybrid) in each aliquot using anion-exchange chromatography.
-
Quantify the amount of each species.
-
-
Data Analysis:
-
Calculate the fraction of exchanged subunits at each time point for each tafamidis concentration.
-
Plot the fraction of exchange versus time and fit the data to a single exponential equation to determine the apparent rate constant of subunit exchange (kobs).
-
The degree of stabilization is determined by the reduction in kobs in the presence of tafamidis compared to the vehicle control.
-
Fluorescence Polarization (FP) Assay
FP assays are used to measure the binding of a small fluorescently labeled molecule (tracer) to a larger protein. In a competitive binding format, the displacement of the tracer by an unlabeled ligand (tafamidis) is monitored.
Materials:
-
Fluorescence plate reader with polarization filters
-
Fluorescently labeled TTR ligand (tracer)
-
Purified TTR (WT or mutant)
-
Tafamidis solutions at various concentrations
-
Assay buffer
-
Microplates (e.g., black, low-binding 384-well plates)
Protocol:
-
Assay Optimization:
-
Determine the optimal concentration of the tracer and TTR to achieve a stable and significant polarization signal upon binding.
-
-
Competitive Binding Assay:
-
In the wells of a microplate, add a fixed concentration of TTR and the tracer.
-
Add serial dilutions of tafamidis to the wells. Include controls with no tafamidis (maximum polarization) and no TTR (minimum polarization).
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using the plate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the tafamidis concentration.
-
Fit the resulting sigmoidal curve to a suitable competition binding model to determine the IC50 value of tafamidis, which is the concentration required to displace 50% of the tracer.
-
Conclusion
Tafamidis is a potent kinetic stabilizer of both wild-type and a wide array of amyloidogenic mutant TTR tetramers. Its high binding affinity, particularly to the first binding site, underpins its clinical efficacy in slowing the progression of transthyretin amyloidosis. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the binding characteristics of tafamidis and other potential TTR stabilizers. A thorough understanding of the binding affinity and mechanism of action is crucial for the continued development of effective therapies for this debilitating disease.
References
The Structural Basis of Transthyretin Stabilization by Tafamidis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of tafamidis bound to transthyretin (TTR), a critical interaction for the treatment of transthyretin amyloidosis (ATTR). We delve into the quantitative biophysical data, detailed experimental methodologies, and the molecular interactions that underpin the therapeutic mechanism of this kinetic stabilizer.
Introduction: The Challenge of Transthyretin Amyloidosis and the Role of Tafamidis
Transthyretin (TTR) is a homotetrameric protein primarily responsible for transporting thyroxine and retinol-binding protein.[1][2] In its native tetrameric state, TTR is stable; however, dissociation of the tetramer into its constituent monomers is the rate-limiting step in the pathogenesis of transthyretin amyloidosis (ATTR).[1][3] These monomers can misfold and aggregate into amyloid fibrils that deposit in various tissues, leading to progressive and fatal conditions such as familial amyloid polyneuropathy (FAP) and transthyretin amyloid cardiomyopathy (ATTR-CM).[3]
Tafamidis (2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid) is a rationally designed small molecule that acts as a kinetic stabilizer of the TTR tetramer. By binding to the thyroxine-binding sites of TTR, tafamidis strengthens the interface between the two dimers, significantly inhibiting tetramer dissociation and halting the amyloidogenic cascade. This guide will explore the precise structural and biophysical details of this crucial therapeutic interaction.
Quantitative Analysis of the Tafamidis-Transthyretin Interaction
The binding of tafamidis to transthyretin has been extensively characterized using a variety of biophysical techniques. The key quantitative data are summarized in the tables below.
Table 1: Crystallographic Data for the Tafamidis-Bound Transthyretin Tetramer
| Parameter | Value | Reference |
| PDB ID | 3TCT | |
| Resolution | 1.30 Å | |
| R-Value Work | 0.161 | |
| R-Value Free | 0.192 | |
| Space Group | P2₁ | |
| Unit Cell Dimensions (a, b, c) | 50.1 Å, 56.1 Å, 83.9 Å | |
| Unit Cell Angles (α, β, γ) | 90°, 106.5°, 90° |
Table 2: Binding Affinity of Tafamidis to Transthyretin
| Method | Dissociation Constant (Kd) | Reference |
| Isothermal Titration Calorimetry (ITC) | Site 1: ~2 nM, Site 2: ~200 nM (Negative Cooperativity) | |
| Subunit Exchange Modeling | Site 1: 2 nM, Site 2: 154 nM | |
| Simultaneous ITC, Subunit Exchange, and Albumin-binding Modeling | Site 1: 5.08 nM, Site 2: 203 nM |
Table 3: Kinetic Stabilization of Transthyretin by Tafamidis
| Parameter | Value | Reference |
| Half-maximal Effective Concentration (EC₅₀) for Fibril Formation Inhibition | 2.7–3.2 μM | |
| Molar Ratio (Tafamidis:TTR) at EC₅₀ | 0.75–0.90 | |
| Decrease in Tetramer Dissociation Rate (in patients treated with 20 mg tafamidis) | >73% | |
| Reduction in Unbound TTR Tetramer (at approved dose) | 92% |
The Crystal Structure of Tafamidis-Bound Transthyretin
The high-resolution (1.30 Å) crystal structure of wild-type human TTR in complex with tafamidis (PDB ID: 3TCT) provides a detailed atomic-level view of the stabilizing interactions. Tafamidis binds within the two thyroxine-binding sites located at the dimer-dimer interface of the TTR tetramer.
The key interactions include:
-
Hydrophobic Interactions: The 3,5-dichloro substituents of the tafamidis phenyl ring are positioned within the halogen binding pockets (HBPs) 3 and 3' of the thyroxine-binding site, forming critical hydrophobic interactions.
-
Water-Mediated Hydrogen Bonds: The carboxylate group of tafamidis engages in water-mediated hydrogen bonds with the side chains of Lysine 15 (Lys15) and Glutamic acid 54 (Glu54) residues at the entrance of the binding pocket.
-
Shape Complementarity: The overall shape of the tafamidis molecule is highly complementary to the topology of the binding pocket, maximizing van der Waals contacts and contributing to the high binding affinity.
These interactions effectively bridge the two dimers of the TTR tetramer, increasing the energetic barrier for dissociation and thus kinetically stabilizing the native tetrameric assembly.
Signaling and Pathological Cascade
The stabilization of the TTR tetramer by tafamidis directly intervenes in the pathological cascade of transthyretin amyloidosis. The following diagram illustrates this inhibitory mechanism.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the interaction between tafamidis and transthyretin.
X-ray Crystallography of the TTR-Tafamidis Complex
Objective: To determine the three-dimensional structure of the tafamidis-TTR complex at atomic resolution.
Protocol:
-
Protein Expression and Purification: Recombinant wild-type human TTR is expressed in E. coli and purified to homogeneity using standard chromatographic techniques.
-
Co-crystallization:
-
Purified TTR is concentrated to approximately 10-20 mg/mL.
-
Tafamidis is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
The TTR protein solution is incubated with a molar excess of tafamidis (e.g., a 5:1 tafamidis:TTR tetramer molar ratio) for a defined period to allow for complex formation.
-
The TTR-tafamidis complex is subjected to crystallization screening using vapor diffusion methods (hanging or sitting drop) with various precipitants, buffers, and salts.
-
For the 3TCT structure, crystals were grown at a pH of 5.5.
-
-
Data Collection:
-
Resulting crystals are harvested and cryo-protected.
-
The crystal is exposed to a high-intensity X-ray beam, typically at a synchrotron source.
-
Diffraction data are collected as the crystal is rotated.
-
-
Structure Determination and Refinement:
-
The diffraction data are processed to determine the electron density map.
-
A molecular model of the TTR-tafamidis complex is built into the electron density map.
-
The model is refined to achieve the best fit to the experimental data, resulting in the final atomic coordinates.
-
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the tafamidis-TTR interaction.
Protocol:
-
Sample Preparation:
-
Purified TTR and tafamidis are dialyzed against the same buffer (e.g., 25 mM HEPES, 10 mM glycine, pH 7.4, with 5% DMSO) to minimize buffer mismatch effects.
-
The concentration of TTR in the sample cell is typically in the low micromolar range (e.g., 20 μM), while the concentration of tafamidis in the syringe is significantly higher (e.g., 200 μM).
-
-
ITC Experiment:
-
The ITC instrument is equilibrated at a constant temperature (e.g., 25°C).
-
Small aliquots of the tafamidis solution are injected from the syringe into the TTR solution in the sample cell with constant stirring.
-
The heat released or absorbed during each injection is measured by the instrument.
-
-
Data Analysis:
-
The heat changes per injection are integrated and plotted against the molar ratio of tafamidis to TTR.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., a two-site sequential binding model for tafamidis and TTR) to extract the thermodynamic parameters.
-
Urea-Mediated TTR Denaturation Assay
Objective: To assess the kinetic stabilization of TTR by tafamidis under denaturing conditions.
Protocol:
-
Sample Incubation:
-
Purified TTR (e.g., 1.8 μM) is incubated with varying concentrations of tafamidis (e.g., 0, 1, and 2 molar equivalents) at room temperature.
-
Denaturation is initiated by adding a high concentration of urea (e.g., 6.5 M final concentration).
-
The samples are incubated for a prolonged period (e.g., 72 hours) to allow for tetramer dissociation and monomer unfolding in the absence of the stabilizer.
-
-
Detection of Unfolding:
-
The extent of TTR unfolding is monitored using circular dichroism (CD) spectroscopy by measuring the loss of β-sheet secondary structure (monitoring the signal between 213-220 nm).
-
Alternatively, in plasma samples, the remaining TTR tetramer can be cross-linked with glutaraldehyde, separated by SDS-PAGE, and quantified by Western blotting with an anti-TTR antibody.
-
-
Data Analysis:
-
The percentage of folded TTR remaining at the end of the incubation is calculated for each tafamidis concentration.
-
A dose-dependent increase in the amount of folded TTR indicates kinetic stabilization.
-
TTR Subunit Exchange Assay
Objective: To quantify the kinetic stabilization of TTR by tafamidis under physiological conditions by measuring the rate of subunit exchange between tagged and untagged TTR tetramers.
Protocol:
-
Protein Preparation: Two forms of TTR are prepared: untagged wild-type TTR and TTR with an N-terminal tag (e.g., a dual FLAG-tag) that alters its charge.
-
Subunit Exchange Reaction:
-
Equimolar concentrations of tagged and untagged TTR homotetramers are mixed in a buffer at physiological pH (e.g., pH 7.0) in the presence of varying concentrations of tafamidis.
-
The mixture is incubated at a constant temperature (e.g., 25°C or 37°C).
-
As the tetramers dissociate and reassociate, hybrid tetramers containing both tagged and untagged subunits are formed.
-
-
Quantification of Exchange:
-
At various time points, aliquots are taken from the reaction mixture.
-
The different tetrameric species (homotetramers and heterotetramers) are separated based on their charge using ion-exchange chromatography.
-
The relative amounts of each species are quantified by monitoring tryptophan fluorescence or by using a fluorescent probe.
-
-
Data Analysis:
-
The rate of disappearance of the homotetramers and the appearance of the heterotetramers is calculated.
-
A slower rate of subunit exchange in the presence of tafamidis indicates a reduced rate of tetramer dissociation and thus, kinetic stabilization.
-
Conclusion
The crystal structure of tafamidis bound to transthyretin, supported by extensive biophysical data, provides a clear and compelling rationale for its therapeutic efficacy in treating transthyretin amyloidosis. By binding with high affinity and negative cooperativity to the thyroxine-binding sites, tafamidis effectively "locks" the TTR tetramer in its native, non-pathogenic conformation. The detailed experimental protocols outlined in this guide serve as a foundation for the continued study of TTR stabilizers and the development of next-generation therapies for this devastating disease. The quantitative understanding of this protein-ligand interaction is a cornerstone of modern structure-based drug design and a testament to the power of integrating structural biology with biophysical and biochemical methodologies.
References
- 1. Transthyretin slowly exchanges subunits under physiological conditions: A convenient chromatographic method to study subunit exchange in oligomeric proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wiseman.scripps.edu [wiseman.scripps.edu]
- 3. [PDF] Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade | Semantic Scholar [semanticscholar.org]
The Kinetic Stabilization of Transthyretin by Tafamidis: An In-Depth Analysis of its Effect on Amyloid Fibril Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transthyretin (TTR) amyloidosis (ATTR) is a progressive and often fatal disease characterized by the extracellular deposition of amyloid fibrils derived from misfolded TTR protein.[1][2] Under normal physiological conditions, TTR circulates as a stable homotetramer, primarily responsible for the transport of thyroxine and retinol-binding protein.[1][2] The dissociation of this tetramer into its constituent monomers is the rate-limiting step in the amyloidogenic cascade.[3] These monomers are prone to misfolding and subsequent aggregation into insoluble amyloid fibrils that accumulate in various tissues, leading to organ dysfunction, most notably in the peripheral nerves and heart.
Tafamidis is a pharmacological chaperone designed to mimic the stabilizing effects of the naturally occurring, protective T119M TTR variant. It functions as a kinetic stabilizer by binding with high affinity and selectivity to the two thyroxine-binding sites of the TTR tetramer. This binding reinforces the quaternary structure of the protein, raising the energy barrier for tetramer dissociation and thereby inhibiting the formation of amyloidogenic monomers. This technical guide provides a comprehensive overview of the effect of tafamidis on the kinetics of TTR amyloid fibril formation, detailing the underlying molecular mechanisms, experimental methodologies used for its characterization, and key quantitative data.
The TTR Amyloid Cascade and the Mechanism of Action of Tafamidis
The formation of TTR amyloid fibrils is a multi-step process initiated by the dissociation of the native TTR tetramer. This dissociation is the crucial, rate-limiting step that tafamidis targets. The subsequent misfolding of the TTR monomers leads to their aggregation into soluble oligomers, protofibrils, and ultimately, insoluble amyloid fibrils.
Quantitative Analysis of Tafamidis-Mediated TTR Stabilization
The efficacy of tafamidis in stabilizing the TTR tetramer and inhibiting fibril formation has been quantified through various in vitro and ex vivo assays. The following tables summarize key data from these studies.
Table 1: Binding Affinity and Dissociation Constants of Tafamidis for TTR
| TTR Variant | Method | Dissociation Constant (Kd) | Reference |
| Wild-Type | Isothermal Titration Calorimetry (ITC) | Kd1: 5.08 nM, Kd2: 203 nM | |
| Wild-Type | Subunit Exchange | Kd1: 25.8 ± 1.4 nM | |
| Wild-Type | Surface Plasmon Resonance (SPR) | KD: 1.1 ± 0.1 nM | |
| L55P Mutant | Isothermal Titration Calorimetry (ITC) | Kd: Not specified | |
| D39Y Mutant | Isothermal Titration Calorimetry (ITC) | Kd: Not specified |
Kd1 and Kd2 represent the dissociation constants for the first and second binding sites, respectively, indicating negative cooperativity.
Table 2: Effect of Tafamidis on TTR Tetramer Dissociation Rate
| TTR Variant | Tafamidis Concentration (µM) | TTR:Tafamidis Molar Ratio | Reduction in Dissociation Rate | Reference |
| Wild-Type | Not Specified | Not Specified | >73% decrease in dissociation rate | |
| Wild-Type | 12.0 | Not Specified | 90% reduction in dissociation rate | |
| Wild-Type | ~9 (in patient plasma) | Not Specified | Slowed to ~14% of normal rate | |
| V30M Mutant | Not Specified | 1.5 | Negligible dissociation after 96h | |
| V30M Mutant | Not Specified | 1.0 | 15% subunit exchange after 24h (vs 70% without tafamidis) |
Table 3: Inhibition of TTR Fibril Formation by Tafamidis
| TTR Variant | Tafamidis Concentration (µM) | EC50 (µM) | % Inhibition | Reference |
| Wild-Type | 2.7 - 3.2 | 2.7 - 3.2 | 50% | |
| V30M Mutant | 2.7 - 3.2 | 2.7 - 3.2 | 50% | |
| V122I Mutant | 2.7 - 3.2 | 2.7 - 3.2 | 50% | |
| Wild-Type | 3.6 | Not Specified | Dose-dependent inhibition | |
| V30M Mutant | 3.6 | Not Specified | Dose-dependent inhibition | |
| V122I Mutant | 3.6 | Not Specified | Dose-dependent inhibition |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of TTR stabilization and fibril formation kinetics. The following sections outline the key experimental protocols cited in the literature.
TTR Subunit Exchange Assay
This assay directly measures the kinetic stability of the TTR tetramer under physiological conditions by monitoring the rate of subunit exchange between tagged and untagged TTR tetramers.
Protocol:
-
Preparation of Reagents:
-
Prepare FLAG-tagged TTR homotetramers (FT2·WT TTR) and untagged wild-type TTR.
-
Prepare a stock solution of tafamidis in a suitable solvent (e.g., DMSO).
-
Prepare human plasma samples, thawing overnight at 4°C and centrifuging to remove precipitates.
-
-
Initiation of Subunit Exchange:
-
Add a substoichiometric amount of FT2·WT TTR to the human plasma containing endogenous TTR to initiate the subunit exchange reaction.
-
For inhibitor studies, pre-incubate the plasma with the desired concentration of tafamidis before adding the tagged TTR.
-
-
Time-Course Analysis:
-
At various time points, take aliquots of the reaction mixture.
-
Immediately add a fluorogenic small molecule to the aliquot to stop further subunit exchange and fluorescently label the TTR tetramers.
-
-
Quantification:
-
Fractionate the samples by ion-exchange chromatography to separate the different TTR tetramer species (fully tagged, partially tagged, and untagged).
-
Calculate the fraction of subunit exchange at each time point by analyzing the peak areas of the different tetramer species.
-
Urea-Mediated Denaturation Assay
This assay assesses the stability of the TTR tetramer in the presence of a chemical denaturant, urea. Stabilized TTR will be more resistant to urea-induced dissociation and unfolding.
Protocol:
-
Sample Preparation:
-
Incubate purified TTR with or without varying concentrations of tafamidis.
-
Prepare a series of urea solutions at different concentrations (e.g., 0-8 M).
-
-
Denaturation:
-
Initiate denaturation by adding a high concentration of urea (e.g., 6.5 M) to the TTR samples.
-
Incubate the samples for a defined period (e.g., 48-72 hours) to allow the denaturation process to reach equilibrium.
-
-
Detection of Folded TTR:
-
Analyze the samples using techniques such as:
-
Tryptophan Fluorescence: Monitor the change in the fluorescence emission spectrum of tryptophan residues, which is sensitive to the protein's folded state.
-
Western Blot: Separate the protein species by SDS-PAGE and detect the remaining folded TTR using a specific antibody.
-
-
-
Data Analysis:
-
Quantify the amount of folded TTR remaining at each urea concentration.
-
Compare the denaturation curves of TTR with and without tafamidis to determine the stabilizing effect.
-
Thioflavin T (ThT) Fluorescence Assay
The ThT assay is a widely used method to monitor the kinetics of amyloid fibril formation in real-time. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet-rich structures of amyloid fibrils.
Protocol:
-
Reaction Setup:
-
Prepare a solution of purified TTR in a buffer that promotes fibril formation (e.g., acidic pH).
-
Add varying concentrations of tafamidis to the TTR solutions.
-
Add a stock solution of Thioflavin T to each sample.
-
-
Monitoring Fibril Formation:
-
Incubate the samples at a constant temperature (e.g., 37°C) with or without agitation.
-
Measure the ThT fluorescence intensity at regular intervals using a fluorescence plate reader (excitation ~440-450 nm, emission ~480-490 nm).
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time to generate fibril formation kinetic curves.
-
Determine key kinetic parameters such as the lag time, elongation rate, and final plateau fluorescence.
-
Compare the kinetic profiles of TTR with and without tafamidis to assess the inhibitory effect.
-
Turbidity Assay
This method provides a simple way to monitor the formation of insoluble TTR aggregates by measuring the increase in light scattering as fibrils form.
Protocol:
-
Reaction Setup:
-
Prepare TTR solutions under fibril-forming conditions (e.g., acidic pH) with and without tafamidis, as described for the ThT assay.
-
-
Measurement:
-
Measure the optical density (OD) or turbidity of the samples at a specific wavelength (e.g., 330 nm, 400 nm) over time using a spectrophotometer.
-
-
Data Analysis:
-
Plot the turbidity measurements against time to monitor the progress of aggregation.
-
Transmission Electron Microscopy (TEM)
TEM is used to visualize the morphology of the aggregates formed and confirm the presence of amyloid fibrils.
Protocol:
-
Sample Preparation:
-
Take aliquots from the fibril formation reactions at different time points.
-
Apply a small volume of the sample to a carbon-coated copper grid.
-
-
Staining:
-
Negatively stain the sample with a heavy metal salt solution (e.g., uranyl acetate) to enhance contrast.
-
-
Imaging:
-
Visualize the grid under a transmission electron microscope and capture images of the protein aggregates.
-
-
Analysis:
-
Examine the morphology of the aggregates to confirm the presence of characteristic amyloid fibrils (typically long, unbranched filaments with a diameter of ~7-12 nm).
-
Conclusion
Tafamidis effectively inhibits the kinetics of TTR amyloid fibril formation by kinetically stabilizing the native tetrameric structure of the protein. This mechanism of action is supported by a robust body of evidence from a variety of biophysical and biochemical assays. The quantitative data clearly demonstrate that tafamidis binds to TTR with high affinity, significantly slows the rate-limiting step of tetramer dissociation, and potently inhibits the formation of amyloid fibrils from both wild-type and various pathogenic mutant forms of TTR. The detailed experimental protocols provided herein serve as a guide for researchers in the field to further investigate the properties of TTR stabilizers and their impact on the complex process of amyloidogenesis. The continued study of these mechanisms is crucial for the development of next-generation therapies for transthyretin amyloidosis.
References
Understanding the Negative Cooperativity of Tafamidis Binding to Transthyretin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tafamidis is a pharmacological chaperone that kinetically stabilizes the tetrameric form of transthyretin (TTR), a transport protein implicated in a group of rare and fatal conditions known as transthyretin amyloidosis (ATTR). The dissociation of the TTR tetramer into its constituent monomers is the rate-limiting step in the amyloidogenic cascade. Tafamidis binds to the two thyroxine-binding sites on the TTR tetramer, preventing this dissociation. A key feature of this interaction is negative cooperativity, where the binding of the first Tafamidis molecule to one site decreases the affinity of the second site for another molecule. This in-depth technical guide explores the molecular basis of this negative cooperativity, presenting quantitative binding data, detailed experimental protocols, and visual representations of the binding mechanism and experimental workflows.
Introduction to Transthyretin and Tafamidis
Transthyretin (TTR) is a homotetrameric protein primarily synthesized in the liver that circulates in the blood and cerebrospinal fluid.[1] Its primary functions are the transport of thyroxine and retinol (vitamin A) through its interaction with retinol-binding protein.[1] In ATTR, mutations in the TTR gene or age-related factors can destabilize the tetramer, leading to its dissociation into monomers.[2] These monomers can misfold and aggregate into amyloid fibrils that deposit in various organs, particularly the nerves and heart, leading to progressive organ dysfunction.[3]
Tafamidis is a benzoxazole derivative designed to mimic the binding of the natural ligand thyroxine, thereby stabilizing the TTR tetramer.[4] By binding to the thyroxine-binding sites located at the dimer-dimer interface, Tafamidis increases the activation energy barrier for tetramer dissociation, effectively halting the amyloid cascade at its rate-limiting step. Clinical trials have demonstrated that Tafamidis can slow the progression of polyneuropathy and reduce cardiovascular-related hospitalizations and mortality in patients with ATTR.
The Mechanism of Negative Cooperativity
Tafamidis binds to the two identical, yet unoccupied, thyroxine-binding sites of the TTR tetramer with strong negative cooperativity. This means the binding of the first ligand reduces the binding affinity for the second ligand. This phenomenon is crucial for the therapeutic efficacy of Tafamidis, as the binding of just one molecule is sufficient to significantly stabilize the entire tetramer. The structural basis for this negative cooperativity is thought to involve conformational changes induced by the first binding event that are transmitted across the tetramer, altering the geometry of the second binding site.
dot
References
- 1. ESC 365 [esc365.escardio.org]
- 2. Mechanism of Action and Clinical Application of Tafamidis in Hereditary Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Tafamidis on Serum Transthyretin Levels in Non-Trial Patients With Transthyretin Amyloid Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
The Efficacy of Tafamidis Across a Spectrum of Transthyretin Mutations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Transthyretin amyloidosis (ATTR) is a progressive and life-threatening disease driven by the destabilization of the transthyretin (TTR) protein, leading to the formation and deposition of amyloid fibrils in various tissues. Tafamidis, a selective TTR stabilizer, represents a significant therapeutic advancement in the management of ATTR. This technical guide provides an in-depth analysis of the interaction between Tafamidis and TTR, with a particular focus on its efficacy across different TTR gene mutations. We will explore the mechanism of action, present quantitative data on binding affinity and tetramer stabilization, detail key experimental protocols, and visualize the underlying biological and experimental pathways.
Introduction: The Challenge of Transthyretin Amyloidosis
Transthyretin is a homotetrameric protein primarily synthesized in the liver that transports thyroxine and retinol-binding protein.[1][2] In ATTR, mutations in the TTR gene or age-related factors can lead to the dissociation of the TTR tetramer into its constituent monomers. These monomers are prone to misfolding and aggregation, forming insoluble amyloid fibrils that accumulate in organs such as the heart and peripheral nerves, leading to cardiomyopathy and/or polyneuropathy.[1][2] The dissociation of the tetramer is the rate-limiting step in this pathogenic cascade.[1]
Tafamidis is a first-in-class TTR kinetic stabilizer designed to prevent this initial dissociation. By binding to the thyroxine-binding sites of the TTR tetramer, Tafamidis stabilizes its native quaternary structure, thereby inhibiting the amyloidogenic process at its source. This guide will delve into the specifics of this interaction, particularly how it varies with different genetic mutations in the TTR gene.
Mechanism of Action of Tafamidis
Tafamidis functions by binding with high affinity and selectivity to the two thyroxine-binding sites located at the dimer-dimer interface of the TTR tetramer. This binding occurs with negative cooperativity, meaning the binding of the first Tafamidis molecule to one site influences the binding of the second molecule to the other site. The crystal structure of the Tafamidis-TTR complex reveals that the drug molecule stabilizes the weaker dimer-dimer interface, which is critical for preventing the dissociation of the tetramer. By increasing the kinetic barrier for tetramer dissociation, Tafamidis effectively reduces the pool of amyloidogenic monomers.
Signaling Pathway of TTR Amyloidogenesis and Tafamidis Intervention
Caption: TTR amyloidogenesis and the inhibitory mechanism of Tafamidis.
Quantitative Analysis of Tafamidis-TTR Interaction
The efficacy of Tafamidis is rooted in its strong binding affinity for the TTR tetramer and its ability to stabilize it against dissociation. This has been quantified for wild-type TTR and several clinically significant mutations.
Table 1: Binding Affinity of Tafamidis for TTR Variants
| TTR Variant | Method | Dissociation Constant (Kd) | Reference |
| Wild-Type (WT) | Isothermal Titration Calorimetry (ITC) / Subunit Exchange | Kd1: ~2-5.08 nM, Kd2: ~200-203 nM | |
| V30M | Not explicitly quantified, but stabilization is comparable to WT | - | |
| V122I | Not explicitly quantified, but stabilization is comparable to WT | - | |
| L55P | Isothermal Titration Calorimetry (ITC) | Kd: 300 µM (Note: This value seems high and may reflect experimental conditions) | |
| D39Y | Isothermal Titration Calorimetry (ITC) | Kd: 300 µM (Note: This value seems high and may reflect experimental conditions) |
Note: Tafamidis binds with negative cooperativity to two sites on the TTR tetramer, hence the two dissociation constants (Kd1 and Kd2) for the wild-type. Data for a wider range of mutations is limited in the public domain.
Table 2: Stabilization Efficacy of Tafamidis against TTR Fibril Formation
| TTR Variant | Assay | Tafamidis EC50 | Tafamidis:TTR Molar Ratio for EC50 | Reference |
| Wild-Type (WT) | Fibril Formation Assay | 2.7–3.2 µM | 0.75–0.90 | |
| V30M | Fibril Formation Assay | 2.7–3.2 µM | 0.75–0.90 | |
| V122I | Fibril Formation Assay | 2.7–3.2 µM | 0.75–0.90 |
An ex vivo study demonstrated that Tafamidis increased the stability of the TTR tetramer in 26 out of 27 different TTR mutants tested.
Experimental Protocols
This section provides an overview of the methodologies used to quantify the interaction between Tafamidis and TTR.
TTR Fibril Formation Assay
This assay measures the ability of Tafamidis to inhibit the formation of amyloid fibrils under conditions that promote TTR aggregation.
Protocol:
-
Purified TTR homotetramers (e.g., WT, V30M, or V122I) are prepared to a final concentration of 3.6 µM.
-
Tafamidis is added at varying concentrations (e.g., 0 to 7.2 µM) and incubated for 30 minutes at 25°C.
-
The pH of the solution is adjusted to 4.4 (for WT and V30M) or 4.5 (for V122I) to induce fibril formation.
-
Samples are incubated at 37°C for 72 hours.
-
Amyloidogenesis is quantified by measuring the turbidity of the solution at 350 and 400 nm using a UV-visible spectrometer.
TTR Subunit Exchange Assay
This assay provides an indirect measure of TTR tetramer dissociation under physiological conditions. A slower rate of subunit exchange in the presence of Tafamidis indicates stabilization of the tetramer.
Protocol:
-
Two preparations of wild-type TTR homotetramers are used: one untagged and one with an N-terminal FLAG tag.
-
The untagged and FLAG-tagged homotetramers are mixed, with or without Tafamidis, at a physiological pH of 7.0 and incubated at 25°C.
-
Over time, aliquots of the mixture are analyzed by anion-exchange chromatography.
-
The different tetrameric species (fully tagged, partially tagged, and untagged) are separated and quantified to determine the extent of subunit exchange.
Workflow for TTR Subunit Exchange Assay
Caption: Workflow for the TTR subunit exchange assay.
Immunoturbidimetric TTR Stabilization Assay
This assay is used to measure TTR tetramer stabilization in plasma samples.
Protocol:
-
Plasma samples are treated with 4.8 µM urea for over 48 hours to induce denaturation and dissociation of unstable TTR tetramers.
-
Glutaraldehyde is added to crosslink the remaining proteins.
-
The amount of remaining tetrameric TTR is quantified using a TTR-specific antibody. The binding of the antibody to the tetramers creates turbidity, which is measured.
-
In the presence of Tafamidis, TTR tetramers are more resistant to urea-induced dissociation, resulting in a higher turbidity reading compared to untreated samples.
Isothermal Titration Calorimetry (ITC)
ITC is used to determine the binding affinity (Kd), stoichiometry, and thermodynamic parameters of the interaction between Tafamidis and TTR.
Protocol:
-
A solution of TTR is placed in the sample cell of the calorimeter.
-
A solution of Tafamidis is placed in the injection syringe.
-
Small aliquots of the Tafamidis solution are injected into the TTR solution.
-
The heat released or absorbed during the binding event is measured.
-
The resulting data is fitted to a binding model to determine the thermodynamic parameters of the interaction.
X-ray Crystallography
X-ray crystallography provides a high-resolution three-dimensional structure of the Tafamidis-TTR complex, revealing the precise binding interactions.
Protocol:
-
The TTR protein is co-crystallized with Tafamidis.
-
The resulting crystals are exposed to a beam of X-rays.
-
The diffraction pattern of the X-rays is collected.
-
This diffraction data is used to calculate an electron density map, from which the atomic structure of the complex is determined.
-
The crystal structure of wild-type TTR in complex with Tafamidis has been solved to a resolution of 1.30 Å and is available in the Protein Data Bank (PDB ID: 3TCT).
Clinical Significance and Conclusion
The ability of Tafamidis to stabilize a wide range of TTR variants underscores its broad utility in the treatment of hereditary ATTR. Clinical trials, such as the ATTR-ACT study, have demonstrated the efficacy of Tafamidis in reducing mortality and cardiovascular-related hospitalizations in a mixed population of patients with wild-type and variant ATTR cardiomyopathy. The consistent stabilization observed across numerous mutations suggests that the binding of Tafamidis to the thyroxine-binding sites is largely unaffected by many of the pathogenic mutations, which are often located elsewhere on the protein.
This technical guide has provided a comprehensive overview of the interaction between Tafamidis and various TTR mutations. The quantitative data and detailed experimental protocols presented herein serve as a valuable resource for researchers and drug development professionals working to further understand and combat transthyretin amyloidosis. The continued investigation into the nuances of Tafamidis's interaction with a broader array of TTR mutations will be crucial for optimizing patient outcomes and developing next-generation TTR stabilizers.
References
Methodological & Application
Protocol for Transthyretin (TTR) Stabilization Assay Using Tafamidis Meglumine
For: Researchers, scientists, and drug development professionals.
Abstract
Transthyretin (TTR) amyloidosis is a progressive disease caused by the destabilization of the TTR protein, leading to the formation of amyloid fibrils that deposit in various tissues. Tafamidis meglumine is a pharmacological stabilizer of TTR, preventing its dissociation into monomers, a critical step in the amyloidogenic cascade. This document provides detailed application notes and protocols for assessing the stabilization of TTR by this compound. The included assays are designed to be performed in a standard laboratory setting and are crucial for the preclinical and clinical evaluation of TTR stabilizers.
Introduction
Transthyretin (TTR) is a homotetrameric protein primarily synthesized in the liver that transports thyroxine and retinol-binding protein.[1][2] In both hereditary and wild-type TTR amyloidosis (ATTR), the dissociation of the TTR tetramer into its constituent monomers is the rate-limiting step in the formation of amyloid fibrils.[3][4] These fibrils can accumulate in the heart, peripheral nerves, and other organs, leading to significant morbidity and mortality.[1]
This compound is a rationally designed small molecule that binds with high affinity and selectivity to the thyroxine-binding sites of the TTR tetramer. This binding kinetically stabilizes the tetramer, inhibiting its dissociation and thereby halting the amyloidogenic process. The efficacy of Tafamidis in slowing the progression of peripheral neurologic impairment in familial amyloid polyneuropathy and in reducing mortality and cardiovascular-related hospitalizations in transthyretin amyloid cardiomyopathy has been demonstrated in clinical trials.
This application note details three key in vitro/ex vivo assays to evaluate the stabilizing effect of Tafamidis on TTR: a Thioflavin T (ThT) fibril formation assay, a Western blot-based tetramer stabilization assay, and a subunit exchange assay. These protocols are intended to provide researchers with the necessary tools to quantify the efficacy of TTR stabilizers like Tafamidis.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the TTR amyloidogenic cascade and the general experimental workflow for assessing TTR stabilization.
Caption: TTR Amyloidogenic Cascade and Tafamidis Mechanism of Action.
Caption: General Experimental Workflow for TTR Stabilization Assays.
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of Tafamidis in stabilizing TTR from various studies.
Table 1: In Vitro and Ex Vivo TTR Stabilization by Tafamidis
| Assay Type | TTR Variant | Tafamidis Concentration | % TTR Stabilization / Effect | Reference |
| Fibril Formation | Wild-Type (WT) | 2.7 µM | ~50% inhibition | |
| Fibril Formation | V30M | 3.2 µM | ~50% inhibition | |
| Subunit Exchange | WT | 5 µM | 52% decrease in dissociation | |
| Subunit Exchange | WT | 10 µM | 74% decrease in dissociation | |
| Subunit Exchange | WT | 20 µM | 87% decrease in dissociation | |
| Subunit Exchange | WT | 30 µM | 93% decrease in dissociation | |
| Subunit Exchange | WT | Molar ratio 1:1 (Tafamidis:TTR) | 15% exchange after 24h (vs 70% control) | |
| Subunit Exchange | WT | Molar ratio 1.5:1 (Tafamidis:TTR) | <10% exchange after 11 days | |
| Western Blot | WT in human serum | 20 µM | ~50-75% stabilization | |
| Immunoturbidimetric | 26 of 27 TTR mutants | 7.2 µM | Increased stability |
Table 2: Clinical TTR Stabilization by Tafamidis
| Patient Population | Tafamidis Dose | Timepoint | % of Patients with TTR Stabilization | Reference |
| Non-V30M TTR Amyloidosis | 20 mg/day | Week 6 | 94.7% | |
| Non-V30M TTR Amyloidosis | 20 mg/day | Month 12 | 100% | |
| Wild-Type TTR Amyloid Cardiomyopathy | 20 mg/day | Week 6 | 96.8% | |
| Wild-Type TTR Amyloid Cardiomyopathy | 20 mg/day | Month 12 | 89.3% | |
| V30M TTR Familial Amyloid Polyneuropathy | 20 mg/day | 18 months | 98% |
Experimental Protocols
Thioflavin T (ThT) Fibril Formation Assay
This assay measures the formation of amyloid fibrils by monitoring the fluorescence of Thioflavin T, which increases upon binding to the β-sheet structures of amyloid fibrils.
Materials:
-
Recombinant human TTR (wild-type or variant)
-
This compound
-
Thioflavin T (ThT)
-
1 M Acetic Acid
-
2 M NaCl
-
50 mM Glycine-NaOH buffer, pH 9.0
-
Phosphate Buffered Saline (PBS), pH 7.4
-
96-well black, clear-bottom assay plates
-
Fluorometric plate reader (Excitation: ~440-450 nm, Emission: ~480-490 nm)
Procedure:
-
Preparation of Reagents:
-
TTR Stock Solution: Reconstitute lyophilized TTR in deionized water to a concentration of 1 mg/mL.
-
Tafamidis Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in the assay buffer to desired concentrations.
-
ThT Stock Solution: Prepare a 1 mM ThT stock solution in 50 mM Glycine-NaOH buffer, pH 9.0. Filter through a 0.2 µm syringe filter. Store protected from light.
-
Fibril Formation Buffer: 50 mM Acetic Acid with 100 mM NaCl, pH 3.0.
-
-
Induction of Fibril Formation:
-
Dilute the TTR stock solution to a final concentration of 0.5 mg/mL in the Fibril Formation Buffer.
-
Add Tafamidis at various final concentrations (e.g., 0.1 µM to 100 µM) or vehicle (DMSO) to the TTR solution.
-
Incubate the samples at 37°C with continuous agitation for up to 72 hours.
-
-
ThT Fluorescence Measurement:
-
At designated time points (e.g., 0, 24, 48, 72 hours), take an aliquot of each sample.
-
Prepare a working ThT solution by diluting the ThT stock solution to 10 µM in PBS.
-
In a 96-well plate, add 180 µL of the working ThT solution to each well.
-
Add 20 µL of the TTR sample to the corresponding wells.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Measure the fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence of the ThT solution alone.
-
Normalize the fluorescence of Tafamidis-treated samples to the vehicle control (defined as 100% fibril formation).
-
Plot the percentage of fibril formation against the Tafamidis concentration to determine the IC50 value.
-
Western Blot for TTR Tetramer Stabilization
This assay assesses the ability of Tafamidis to prevent the dissociation of the TTR tetramer under denaturing conditions (e.g., urea or acidic pH).
Materials:
-
Human plasma or purified TTR
-
This compound
-
Urea or Acetic Acid
-
Glutaraldehyde
-
RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, protease inhibitors)
-
Laemmli Sample Buffer (4X)
-
SDS-PAGE gels (e.g., 4-20% gradient)
-
Transfer buffer (25 mM Tris, 192 mM glycine, 20% methanol)
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Tris-Buffered Saline with Tween 20 (TBST: 20 mM Tris, 150 mM NaCl, 0.1% Tween 20, pH 7.6)
-
Primary antibody: Rabbit anti-TTR polyclonal antibody
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation and Incubation:
-
Incubate human plasma or purified TTR (e.g., 3.6 µM) with varying concentrations of Tafamidis (e.g., 0 µM to 30 µM) for 30 minutes at 25°C.
-
Induce denaturation by adding urea to a final concentration of 4.8 M or by adjusting the pH to ~4.4 with acetic acid.
-
Incubate the samples for 48-72 hours at 37°C.
-
-
Cross-linking:
-
Add glutaraldehyde to a final concentration of 0.5% to cross-link the TTR tetramers.
-
Incubate for 15 minutes at room temperature.
-
Quench the reaction by adding Tris-HCl to a final concentration of 50 mM.
-
-
SDS-PAGE and Western Blotting:
-
Mix the cross-linked samples with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-TTR antibody (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensity of the TTR tetramer (~55 kDa).
-
Normalize the tetramer intensity of the Tafamidis-treated samples to the control (0 µM Tafamidis) at time zero.
-
Plot the percentage of remaining TTR tetramer against the Tafamidis concentration.
-
Subunit Exchange Assay
This assay directly measures the rate of TTR tetramer dissociation under physiological conditions by monitoring the exchange of subunits between two different TTR homotetramers (e.g., unlabeled and FLAG-tagged).
Materials:
-
Unlabeled recombinant human TTR
-
FLAG-tagged recombinant human TTR
-
This compound
-
Human plasma (optional, for ex vivo studies)
-
Phosphate buffer, pH 7.0
-
Anion-exchange chromatography system (e.g., FPLC or HPLC)
-
Anion-exchange column
Procedure:
-
Preparation of TTR Solutions:
-
Prepare separate solutions of unlabeled TTR and FLAG-tagged TTR in phosphate buffer.
-
Pre-incubate each TTR solution with varying concentrations of Tafamidis or vehicle for 30 minutes at 25°C.
-
-
Initiation of Subunit Exchange:
-
Mix the unlabeled and FLAG-tagged TTR solutions in a 1:1 molar ratio.
-
Incubate the mixture at 25°C.
-
-
Monitoring Subunit Exchange:
-
At various time points (e.g., 0, 24, 48, 72, 96 hours), take an aliquot of the reaction mixture.
-
Inject the aliquot onto an anion-exchange column to separate the different TTR tetramer species (unlabeled, FLAG-tagged, and hybrid tetramers).
-
Monitor the elution profile by absorbance at 280 nm.
-
-
Data Analysis:
-
Calculate the peak area for each of the five possible tetrameric species.
-
The fraction of subunit exchange can be calculated based on the distribution of the different tetramers.
-
Plot the fraction of exchange against time for each Tafamidis concentration.
-
Determine the rate of subunit exchange from the initial slope of the curves.
-
Calculate the percentage decrease in the rate of subunit exchange for each Tafamidis concentration relative to the vehicle control.
-
Conclusion
The protocols described in this application note provide robust and reproducible methods for evaluating the efficacy of this compound as a TTR stabilizer. The Thioflavin T assay offers a straightforward method for assessing the inhibition of fibril formation, while the Western blot and subunit exchange assays provide more direct measures of TTR tetramer stabilization. By employing these assays, researchers can effectively characterize the potency and mechanism of action of TTR stabilizers, facilitating the development of novel therapeutics for TTR amyloidosis.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Effects of Tafamidis on Transthyretin Stabilization and Clinical Outcomes in Patients with Non-Val30Met Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential Binding Affinities and Kinetics of Transthyretin Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying Tafamidis-Mediated TTR Stabilization in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transthyretin (TTR) is a transport protein primarily synthesized in the liver, which carries thyroxine and retinol-binding protein in the plasma. In its native state, TTR exists as a homotetramer. Dissociation of this tetramer into its constituent monomers is the rate-limiting step in the pathogenesis of TTR amyloidosis (ATTR), a progressive and often fatal disease characterized by the deposition of misfolded TTR monomers as amyloid fibrils in various tissues, including the nerves and heart.[1][2]
Tafamidis is a pharmacological stabilizer of the TTR tetramer.[3][4] It selectively binds to the two thyroxine-binding sites on the TTR tetramer with high affinity and negative cooperativity.[5] This binding kinetically stabilizes the tetramer, increasing the energy barrier for dissociation and thereby inhibiting the amyloid cascade. Quantifying the extent of TTR stabilization in plasma is crucial for assessing the pharmacokinetic and pharmacodynamic effects of Tafamidis, determining optimal dosing, and potentially serving as a surrogate biomarker for clinical efficacy.
These application notes provide detailed protocols for quantifying Tafamidis-mediated TTR stabilization in plasma, present key quantitative data from clinical and preclinical studies, and illustrate the underlying mechanisms and experimental workflows.
Mechanism of Action of Tafamidis
Tafamidis acts as a kinetic stabilizer of the TTR tetramer. The dissociation of the TTR tetramer into monomers is a critical step for the formation of amyloid fibrils. Tafamidis binds to the thyroxine-binding sites of the TTR tetramer, stabilizing its quaternary structure and preventing its dissociation into monomers. This action effectively halts the amyloidogenic cascade at its inception.
References
- 1. Quantification of transthyretin kinetic stability in human plasma using subunit exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. quantification-of-transthyretin-kinetic-stability-in-human-plasma-using-subunit-exchange - Ask this paper | Bohrium [bohrium.com]
- 3. Mechanism of Action and Clinical Application of Tafamidis in Hereditary Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. ovid.com [ovid.com]
Application Note: Quantification of Tafamidis in Biological Samples using LC-MS/MS
Abstract
This application note presents a detailed and validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Tafamidis in biological matrices, primarily human and rat plasma. The described protocol is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and clinical studies of Tafamidis. The method utilizes a simple sample preparation technique, followed by rapid and efficient chromatographic separation and detection using a triple quadrupole mass spectrometer. This document provides comprehensive experimental protocols, quantitative validation data, and visual representations of the workflow and the mechanism of action of Tafamidis.
Introduction
Tafamidis is a kinetic stabilizer of transthyretin (TTR) approved for the treatment of transthyretin amyloidosis (ATTR), a progressive and life-threatening disease caused by the destabilization of the TTR protein.[1][2] Accurate quantification of Tafamidis in biological samples is crucial for assessing its pharmacokinetic profile, ensuring therapeutic efficacy, and monitoring patient compliance. LC-MS/MS has emerged as the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and robustness.[3][4] This application note details a validated LC-MS/MS method for the determination of Tafamidis in plasma.
Mechanism of Action
Tafamidis acts by binding to the thyroxine-binding sites of the TTR tetramer, stabilizing its native quaternary structure.[5] This stabilization prevents the dissociation of the tetramer into monomers, which is the rate-limiting step in the formation of amyloid fibrils that deposit in various organs and tissues, leading to the pathology of ATTR.
Experimental Protocol
This protocol is a synthesis of validated methods reported in the scientific literature.
Materials and Reagents
-
Tafamidis analytical standard (≥98% purity)
-
2-chloro-4-(trifluoromethyl)benzoic acid (2-CBC) as Internal Standard (IS) (≥98% purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium formate (≥99% purity)
-
Formic acid (LC-MS grade)
-
Ethyl acetate (HPLC grade)
-
Hydrochloric acid (37%)
-
Ultrapure water
-
Control human or rat plasma (with appropriate anticoagulant, e.g., EDTA)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system capable of gradient elution.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical column: Reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
Standard Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare stock solutions of Tafamidis and the internal standard (2-CBC) in methanol.
-
Working Solutions: Prepare serial dilutions of the Tafamidis stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Prepare a working solution of 2-CBC in 50:50 (v/v) acetonitrile:water.
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 25 µL of the internal standard working solution and vortex briefly.
-
Add 50 µL of 0.1 M HCl and vortex for 30 seconds.
-
Add 1 mL of ethyl acetate and vortex for 5 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
Chromatographic Conditions
| Parameter | Value |
| Column | Reversed-phase C18, 50 x 2.1 mm, 3.5 µm |
| Mobile Phase A | 10 mM Ammonium formate in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | Isocratic or gradient elution can be optimized. A typical starting point is a gradient from 30% to 90% B over a few minutes. |
Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Tafamidis) | m/z 305.4 → 261.4 |
| MRM Transition (IS: 2-CBC) | m/z 271.7 → 227.8 |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | -4500 V |
| Collision Gas | Nitrogen |
Method Validation Summary
The following table summarizes the typical validation parameters for the LC-MS/MS method for Tafamidis quantification.
| Parameter | Result |
| Linearity Range | 3 - 3,000 ng/mL (R² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 3 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%RE) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal to no significant matrix effect observed |
| Stability | Stable under various storage and handling conditions (freeze-thaw, short-term benchtop, long-term storage) |
Data Analysis
Quantification is performed by calculating the peak area ratio of Tafamidis to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards using a weighted linear regression model (1/x²). The concentrations of Tafamidis in the QC and unknown samples are then determined from this calibration curve.
Conclusion
The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of Tafamidis in biological samples. The simple sample preparation procedure and rapid chromatographic analysis make it suitable for high-throughput applications in both preclinical and clinical research settings. The method has been validated according to regulatory guidelines and demonstrates excellent performance in terms of linearity, accuracy, precision, and stability.
References
- 1. Development and validation of a liquid chromatography-tandem mass spectrometry method for the assay of tafamidis in rat plasma: Application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tafamidis | C14H7Cl2NO3 | CID 11001318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Review of Chromatographic Methods Coupled with Modern Detection Techniques Applied in the Therapeutic Drugs Monitoring (TDM) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Transthyretin (TTR) Stability Using Immunoturbidimetric Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transthyretin (TTR) is a transport protein in the blood that can dissociate from its native tetrameric form into monomers, which can then misfold and aggregate into amyloid fibrils. This process is the underlying cause of TTR amyloidosis (ATTR), a progressive and often fatal disease. The stability of the TTR tetramer is a critical factor in preventing this amyloidogenic cascade. Therefore, accurately measuring TTR stability is crucial for understanding disease pathogenesis, diagnosing at-risk patients, and evaluating the efficacy of therapeutic agents known as TTR stabilizers.
These application notes provide a detailed protocol for a robust and high-throughput method to assess TTR stability by combining a chemical denaturation stress with a subsequent immunoturbidimetric assay to quantify the remaining intact TTR tetramers.
Principle of the Assay
The kinetic stability of the TTR tetramer can be evaluated by subjecting it to denaturing conditions, such as high concentrations of urea or acidic pH.[1] Under these conditions, less stable TTR tetramers will dissociate into monomers at a faster rate. TTR stabilizers, which are small molecules that bind to the thyroxine-binding sites of the TTR tetramer, can slow this dissociation.[2]
This assay quantifies the amount of TTR that remains in its tetrameric form after a urea-induced denaturation challenge. The concentration of the residual, intact TTR tetramers is then measured using an immunoturbidimetric assay. In this assay, specific anti-TTR antibodies are added to the sample, causing the formation of insoluble antigen-antibody complexes.[3] The resulting turbidity of the solution is proportional to the concentration of TTR and can be measured spectrophotometrically.[3] By comparing the amount of TTR remaining after urea stress in the presence and absence of a potential stabilizing compound, the efficacy of the compound in stabilizing the TTR tetramer can be determined.
Signaling Pathway and Experimental Workflow
The dissociation of the TTR tetramer is the rate-limiting step in TTR amyloidogenesis.[4] Stabilizing the tetramer with small molecule drugs can dramatically slow the progression of familial amyloid polyneuropathy.
The experimental workflow for assessing TTR stability using a urea denaturation challenge followed by immunoturbidimetric analysis is outlined below.
Experimental Protocols
This protocol is adapted from methodologies described in the literature where TTR stability was assessed using urea denaturation.
Materials and Reagents
-
Human serum or plasma samples
-
TTR stabilizer compound (e.g., tafamidis) or vehicle control (e.g., DMSO)
-
Urea (molecular biology grade)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Bovine Serum Albumin (BSA)
-
Commercial immunoturbidimetric TTR assay kit (including anti-TTR antibody reagent, calibrators, and controls)
-
Spectrophotometer or automated clinical chemistry analyzer capable of turbidimetric measurements
-
Microcentrifuge tubes
-
Incubator
Protocol 1: Urea-Induced Denaturation of TTR in Serum
-
Sample Preparation:
-
Thaw serum or plasma samples on ice.
-
For testing stabilizer compounds, pre-incubate the serum/plasma with the desired concentration of the compound (e.g., 500 µmol/L tafamidis) or an equivalent volume of vehicle control at room temperature for 30 minutes.
-
-
Denaturation Reaction:
-
Prepare a stock solution of 8 M urea in PBS.
-
In a microcentrifuge tube, dilute the serum/plasma samples (pre-incubated with compound or vehicle) 1:10 with the 8 M urea solution in PBS, resulting in a final urea concentration of 7.2 M.
-
For a "0 M urea" control (representing 100% intact TTR), dilute the serum/plasma 1:10 with PBS without urea.
-
Vortex the tubes gently to mix.
-
-
Incubation:
-
Incubate all tubes at 25°C for 48 hours to allow for urea-induced dissociation of the TTR tetramer.
-
Protocol 2: Quantification of Residual TTR by Immunoturbidimetry
-
Sample Dilution:
-
After the 48-hour incubation, dilute the samples significantly to bring the TTR concentration within the linear range of the immunoturbidimetric assay and to reduce the urea concentration to a level that does not interfere with the assay. A dilution of 1:6180 with PBS containing 1% BSA has been reported to be effective. The exact dilution factor may need to be optimized based on the specific immunoturbidimetric assay kit used.
-
-
Immunoturbidimetric Measurement:
-
Follow the instructions provided with the commercial TTR immunoturbidimetric assay kit.
-
Typically, this involves adding a specific volume of the diluted sample to the anti-TTR antibody reagent.
-
The reaction is incubated for a specified time at a controlled temperature (e.g., 37°C).
-
The increase in turbidity is measured as a change in absorbance at a specific wavelength (e.g., 340 nm or 570 nm).
-
-
Data Analysis:
-
Calculate the concentration of TTR in each sample using the calibration curve generated from the TTR calibrators provided in the kit.
-
Determine the percentage of residual TTR tetramer for each sample using the following formula:
% Residual TTR Tetramer = ( [TTR]7.2 M urea / [TTR]0 M urea ) x 100
-
Data Presentation
The following tables summarize representative data from a study assessing TTR stability in serum from control subjects and patients with wild-type TTR amyloidosis (ATTRwt-CM).
Table 1: Serum TTR Concentration and Residual Tetramer Percentage in Control and ATTRwt-CM Patients.
| Group | N | Serum TTR (mg/dL) (Median, IQR) | % Residual TTR Tetramer (Median, IQR) |
| Control | 25 | Not significantly different from ATTRwt-CM | 65.8 (63.05–69.8) |
| ATTRwt-CM (untreated) | 18 | Not significantly different from Control | 62.5 (57.58–66.5)* |
| ATTRwt-CM (Tafamidis treated) | 2 | Data not shown | Higher than untreated |
*p < 0.05 compared to the control group, indicating significantly lower TTR stability in untreated ATTRwt-CM patients.
Table 2: Effect of Tafamidis on TTR Stability in Serum (In Vitro).
| Condition | N | % Residual TTR Tetramer (Mean ± SD) |
| Control Vehicle | 6 | ~55% |
| Tafamidis (500 µmol/L) | 6 | ~65%*** |
***p < 0.001 compared to the control vehicle, demonstrating that tafamidis significantly inhibits urea-induced TTR dissociation in vitro.
Conclusion
The combination of urea-induced denaturation and immunoturbidimetric quantification provides a reliable and scalable method for assessing TTR tetramer stability. This assay is a valuable tool in the research and development of novel TTR-stabilizing drugs for the treatment of TTR amyloidosis. It can be used to screen compound libraries for stabilizing activity, to characterize the potency of lead candidates, and as a potential biomarker to monitor treatment response in clinical settings. The strong correlation between immunoturbidimetry and ELISA for TTR quantification ensures the robustness of this approach.
References
- 1. Transthyretin Kinetic Stabilizers for ATTR Amyloidosis: A Narrative Review of Mechanisms and Therapeutic Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quantification-of-transthyretin-kinetic-stability-in-human-plasma-using-subunit-exchange - Ask this paper | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Tafamidis in Cell-Based Models of Amyloidogenesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Tafamidis in studying transthyretin (TTR) amyloidogenesis. The included protocols are based on established methodologies and can be adapted for various cell-based models to evaluate the efficacy and mechanism of action of TTR kinetic stabilizers.
Application Notes
Tafamidis is a rationally designed, non-steroidal anti-inflammatory drug (NSAID) that acts as a kinetic stabilizer of the transthyretin (TTR) protein.[1][2] The underlying principle of TTR amyloidosis, a progressive and often fatal disease, is the dissociation of the TTR tetramer into its constituent monomers.[2][3][4] This dissociation is the rate-limiting step in the amyloid cascade. Once dissociated, the monomers can misfold and aggregate into toxic oligomers and amyloid fibrils, which deposit in tissues like the peripheral nerves and heart, leading to polyneuropathy and/or cardiomyopathy.
Tafamidis functions by binding with high affinity and selectivity to the two thyroxine-binding sites on the TTR tetramer. This binding stabilizes the weaker dimer-dimer interface, significantly increasing the activation energy required for tetramer dissociation and thereby halting the amyloidogenic process at its earliest stage. Studies have shown that even the occupancy of a single binding site is sufficient to confer substantial kinetic stabilization.
While many seminal studies on Tafamidis have utilized in vitro assays with purified protein or ex vivo analysis of patient plasma, the principles are directly applicable to cell-based models. Cell-based assays are crucial for studying the effects of TTR variants in a more physiological context, assessing the impact on cellular health, and screening for novel stabilizer compounds. Models such as iPSC-derived hepatocytes, which secrete endogenous wild-type or mutant TTR, are particularly valuable for this purpose. The following protocols provide frameworks for quantifying TTR stabilization, inhibiting aggregation, and assessing the cytoprotective effects of Tafamidis in a cell culture environment.
Quantitative Data Summary
The following tables summarize key quantitative data regarding Tafamidis's interaction with and effect on TTR, derived from in vitro and ex vivo studies. These values serve as a benchmark for cell-based experiments.
Table 1: Tafamidis Binding Affinity to Transthyretin (TTR)
| Parameter | Value | TTR Type | Method | Source |
| Binding Dissociation Constant (Kd1) | ~2 nM | Recombinant Wild-Type | Not Specified | |
| Binding Dissociation Constant (Kd2) | ~200 nM | Recombinant Wild-Type | Not Specified | |
| Binding Characteristics | Negative Cooperativity | Wild-Type | Isothermal Titration Calorimetry |
Table 2: Efficacy of Tafamidis in TTR Stabilization and Fibril Inhibition
| Parameter | Value | Condition | TTR Type | Source |
| EC50 (Fibril Formation Inhibition) | 2.7 - 3.2 µM | Acidic (pH 4.4-4.5), 72h | WT, V30M, V122I | |
| Tafamidis:TTR Molar Ratio for EC50 | 0.75 - 0.90 | Acidic (pH 4.4-4.5), 72h | WT, V30M, V122I | |
| Tetramer Dissociation (72h) | < 3% | 6.5 M Urea, Tafamidis:TTR ratio of 2:1 | Wild-Type | |
| Decrease in Tetramer Dissociation Rate | > 73% | Ex vivo patient plasma (20 mg daily) | Wild-Type |
Table 3: Pharmacodynamic Effects of Tafamidis on Plasma TTR Levels
| Parameter | Observation | Patient Population | Duration | Source |
| Increase in Serum TTR | 34.5% (from 21.8 to 29.3 mg/dL) | ATTR Cardiomyopathy | 3-12 months | |
| Increase in Native TTR | Average of 57% | ATTRv-PN | 2 years | |
| Increase in Native TTR | 38% | ATTRwt Cardiomyopathy (60 mg dose) | Not Specified |
Visualized Mechanisms and Workflows
References
- 1. Mechanism of Action and Clinical Application of Tafamidis in Hereditary Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Mechanism of Action and Clinical Application of Tafamidis in Hereditary Transthyretin Amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
Application Notes and Protocols for High-Throughput Screening of Novel TTR Kinetic Stabilizers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transthyretin (TTR) is a homotetrameric protein primarily synthesized in the liver that transports thyroxine and retinol-binding protein.[1][2] Dissociation of the TTR tetramer into its constituent monomers is the rate-limiting step in the pathology of TTR amyloidosis (ATTR), a progressive and often fatal disease.[3] The unstable monomers can misfold and aggregate into amyloid fibrils that deposit in various tissues, including the heart and nerves, leading to organ dysfunction.[1] Kinetic stabilization of the native TTR tetramer is a clinically validated therapeutic strategy to halt the progression of ATTR. Small molecule stabilizers bind to the thyroxine-binding sites of the TTR tetramer, increasing the energy barrier for dissociation and preventing the formation of amyloidogenic monomers.[1]
High-throughput screening (HTS) plays a crucial role in the discovery of novel TTR kinetic stabilizers. A variety of HTS assays have been developed to identify and characterize compounds that bind to and stabilize the TTR tetramer. These assays are designed to be robust, scalable, and cost-effective, enabling the rapid screening of large compound libraries. This document provides detailed application notes and protocols for key HTS assays used in the discovery of TTR kinetic stabilizers.
TTR Destabilization and Amyloid Fibril Formation Pathway
The destabilization of the TTR tetramer and subsequent amyloid fibril formation is a complex process that is central to the pathology of ATTR. The following diagram illustrates the key steps in this pathway, highlighting the therapeutic intervention point for kinetic stabilizers.
Caption: A diagram illustrating the TTR destabilization pathway and the mechanism of kinetic stabilizers.
High-Throughput Screening Workflow for TTR Kinetic Stabilizers
A typical HTS campaign for the discovery of novel TTR kinetic stabilizers follows a multi-step workflow, starting with a primary screen of a large compound library, followed by secondary and tertiary assays to confirm and characterize the initial hits.
Caption: A generalized workflow for a high-throughput screening campaign to identify TTR kinetic stabilizers.
Experimental Protocols
This section provides detailed protocols for three commonly used HTS assays for the identification and characterization of TTR kinetic stabilizers.
Fluorescence Polarization (FP) Assay
Principle: This competitive binding assay measures the displacement of a fluorescently labeled probe from the thyroxine-binding sites of TTR by a test compound. A small fluorescent probe rotating rapidly in solution has a low fluorescence polarization. When bound to the much larger TTR protein, its rotation slows, resulting in a high fluorescence polarization. Compounds that bind to the same site will displace the probe, causing a decrease in fluorescence polarization.
Materials:
-
Purified human TTR (wild-type or mutant)
-
Fluorescently labeled probe (e.g., a fluorescein-labeled T4 analogue)
-
Assay buffer (e.g., 10 mM phosphate buffer, 100 mM KCl, 1 mM EDTA, pH 7.6)
-
384-well black, low-volume microplates
-
Test compounds dissolved in DMSO
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Reagent Preparation:
-
Prepare a 2X stock solution of TTR in assay buffer.
-
Prepare a 2X stock solution of the fluorescent probe in assay buffer. The final concentration of the probe should be at its Kd for TTR or lower to ensure assay sensitivity.
-
Prepare serial dilutions of test compounds in DMSO. Then, dilute these compounds in assay buffer to a 2X final concentration.
-
-
Assay Procedure:
-
Add 5 µL of the 2X test compound solution to the wells of a 384-well plate. For control wells, add 5 µL of assay buffer with DMSO (for high polarization control) or 5 µL of a known TTR stabilizer (for low polarization control).
-
Add 5 µL of the 2X TTR solution to all wells except the "probe only" control wells.
-
Add 10 µL of the 2X fluorescent probe solution to all wells.
-
The final assay volume is 20 µL.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.
-
Calculate the percentage of inhibition for each test compound concentration.
-
Determine the IC50 value for active compounds by fitting the dose-response data to a suitable model.
-
Assess the quality of the assay by calculating the Z'-factor using the high and low polarization controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Protein Thermal Shift Assay (TSA)
Principle: This assay, also known as Differential Scanning Fluorimetry (DSF), measures the change in the thermal denaturation temperature (Tm) of a protein in the presence of a ligand. A fluorescent dye, such as SYPRO Orange, binds to exposed hydrophobic regions of the protein as it unfolds upon heating, leading to an increase in fluorescence. The binding of a kinetic stabilizer increases the thermal stability of the TTR tetramer, resulting in a positive shift in its Tm.
Materials:
-
Purified human TTR
-
SYPRO Orange dye (5000X stock in DMSO)
-
Assay buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
96-well or 384-well PCR plates
-
Real-time PCR instrument with a thermal melt curve function
-
Test compounds dissolved in DMSO
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of TTR in the assay buffer. The final concentration in the assay is typically 1-5 µM.
-
Prepare a 50X working stock of SYPRO Orange dye by diluting the 5000X stock in assay buffer.
-
Prepare serial dilutions of test compounds in DMSO.
-
-
Assay Procedure:
-
In each well of a PCR plate, combine the following in order:
-
Assay buffer
-
Test compound (final DMSO concentration should be kept low, typically ≤1%)
-
TTR solution
-
SYPRO Orange dye (final concentration of 5X)
-
-
The final reaction volume is typically 20-25 µL.
-
Seal the plate securely with an optical seal.
-
Centrifuge the plate briefly to collect the contents at the bottom of the wells.
-
-
Data Acquisition and Analysis:
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to perform a melt curve analysis. A typical program involves a temperature ramp from 25°C to 95°C with a ramp rate of 0.5-1°C/minute, acquiring fluorescence data at each temperature increment.
-
The instrument software will generate a melt curve (fluorescence vs. temperature) and its derivative plot.
-
The Tm is the temperature at the peak of the negative first derivative of the melt curve.
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the TTR-only control from the Tm of TTR with a test compound. A positive ΔTm indicates stabilization.
-
Turbidity-Based Aggregation Assay
Principle: This assay directly measures the aggregation of TTR under denaturing conditions, typically acidic pH. As TTR unfolds and aggregates, the solution becomes turbid, which can be quantified by measuring the absorbance or light scattering at a specific wavelength (e.g., 340 nm or 400 nm). Kinetic stabilizers will prevent or slow down the aggregation process, resulting in a lower turbidity signal compared to the control.
Materials:
-
Purified human TTR (highly amyloidogenic mutants like V30M or Y78F are often used to shorten the assay time)
-
Aggregation buffer (e.g., 10 mM sodium acetate, 100 mM KCl, 1 mM EDTA, pH 4.4)
-
96-well or 384-well clear microplates
-
Plate reader capable of measuring absorbance
-
Test compounds dissolved in DMSO
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of TTR.
-
Prepare serial dilutions of test compounds in DMSO.
-
-
Assay Procedure:
-
To each well of a microplate, add the test compound.
-
Initiate the aggregation by adding the TTR solution to the aggregation buffer in each well. The final TTR concentration is typically in the range of 3-5 µM.
-
The final assay volume is typically 100-200 µL.
-
Incubate the plate at 37°C. The incubation time can range from a few hours to several days, depending on the TTR variant and assay conditions.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 340 nm or 400 nm at regular time intervals.
-
Plot the absorbance as a function of time to monitor the kinetics of aggregation.
-
The percentage of inhibition of aggregation can be calculated at a specific time point by comparing the absorbance of the wells with test compounds to the control wells (TTR only).
-
Determine the EC50 value for active compounds by fitting the dose-response data to a suitable model.
-
Quantitative Data Summary
The following tables summarize key quantitative data from various HTS assays for TTR kinetic stabilizers, providing a comparative overview of assay performance and compound potencies.
Table 1: HTS Assay Performance Metrics
| HTS Assay Type | TTR Variant | Z'-Factor | Hit Rate (%) | Reference |
| Fluorescence Polarization | Wild-type | 0.57 - 0.78 | ~0.1% (initial) | |
| Capillary Zone Electrophoresis | Wild-type | Not reported | 12.4% (fragment screen) |
Table 2: Potency of Selected TTR Kinetic Stabilizers
| Compound | Assay Type | TTR Variant | IC50 / EC50 / Kd | Reference |
| Tafamidis | Isothermal Titration Calorimetry | Wild-type | Kd = 229 nM | |
| AG10 | Subunit Exchange in Plasma | Wild-type | 5.7 µM (to limit dissociation to 10%) | |
| Tolcapone | Subunit Exchange in Plasma | Wild-type | 10.3 µM (to limit dissociation to 10%) | |
| Diflunisal | Subunit Exchange in Plasma | Wild-type | 188 µM (to limit dissociation to 10%) | |
| Pyrvinium Pamoate | Cell-based Aggregation | TTR81-127 fragment | Inhibitory effect at 2-50 µM | |
| Apomorphine Hydrochloride | Cell-based Aggregation | TTR81-127 fragment | Inhibitory effect at 2-50 µM |
Conclusion
The HTS assays described in these application notes provide robust and reliable methods for the discovery and characterization of novel TTR kinetic stabilizers. The choice of assay depends on the specific stage of the drug discovery process, from primary screening of large compound libraries to detailed characterization of lead candidates. By employing these detailed protocols and understanding the underlying principles, researchers can effectively identify and advance promising new therapeutics for the treatment of TTR amyloidosis.
References
- 1. Potent Kinetic Stabilizers that Prevent Transthyretin-mediated Cardiomyocyte Proteotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Transthyretin Tetramer Kinetic Stabilizers That Are Capable of Inhibiting the Retinol-Dependent Retinol Binding Protein 4-Transthyretin Interaction: Potential Novel Therapeutics for Macular Degeneration, Transthyretin Amyloidosis, and Their Common Age-Related Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-based design of kinetic stabilizers that ameliorate the transthyretin amyloidoses - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Ex Vivo Analysis of Transthyretin (TTR) Stability in Patient-Derived Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transthyretin (TTR) is a homotetrameric protein responsible for transporting thyroxine and retinol-binding protein. The dissociation of this tetramer into its constituent monomers is the rate-limiting step in the pathogenesis of Transthyretin Amyloidosis (ATTR), a progressive and often fatal disease characterized by the deposition of amyloid fibrils in various organs, including the heart and peripheral nerves.[1][2][3] Stabilizing the TTR tetramer is a primary therapeutic strategy to halt disease progression.[4][5] Ex vivo analysis of TTR stability in patient-derived samples is a critical tool for understanding disease pathology, evaluating the pharmacodynamic effects of TTR-stabilizing drugs, and guiding the development of novel therapeutics. This document provides detailed application notes and protocols for the ex vivo analysis of TTR stability.
Core Concepts
The stability of the TTR tetramer is a measure of its resistance to dissociation into monomers. In the context of ATTR, certain mutations can destabilize the tetramer, accelerating its dissociation and leading to amyloid fibril formation. Kinetic stabilizers are small molecules that bind to the thyroxine-binding sites of the TTR tetramer, enhancing its stability and preventing its dissociation. Ex vivo assays are designed to quantify this stability by subjecting patient-derived samples, such as plasma or serum, to denaturing conditions like urea or heat.
Applications in Research and Drug Development
-
Pharmacodynamic (PD) Assessment: Directly measure the in vivo effect of TTR-stabilizing drugs by analyzing samples from treated patients.
-
Dose-Response Evaluation: Determine the optimal drug concentration required to achieve maximal TTR stabilization.
-
Patient Stratification: Identify patients with less stable TTR who may benefit most from stabilizer therapies.
-
Monitoring Therapeutic Efficacy: Track changes in TTR stability over the course of treatment to monitor patient response.
Experimental Protocols
Sample Collection and Handling
Proper sample collection and handling are crucial for obtaining reliable and reproducible results.
Materials:
-
Blood collection tubes (e.g., EDTA- or heparin-coated)
-
Centrifuge
-
Pipettes and pipette tips
-
Microcentrifuge tubes
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protease inhibitor cocktail
Protocol:
-
Collect whole blood from patients into appropriate anticoagulant-containing tubes.
-
Within one hour of collection, centrifuge the blood at 1,500 x g for 15 minutes at 4°C to separate the plasma (supernatant) from the cellular components.
-
Carefully aspirate the plasma and transfer it to a fresh microcentrifuge tube.
-
Add a protease inhibitor cocktail to prevent protein degradation.
-
Samples can be used immediately or aliquoted and stored at -80°C for long-term use. Avoid repeated freeze-thaw cycles.
Urea Denaturation Assay
This assay measures the resistance of TTR to denaturation by urea. The amount of remaining intact TTR tetramer is quantified, typically by Western blot or ELISA.
Materials:
-
Patient plasma or serum
-
Urea (molecular biology grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Western blot or ELISA equipment
-
Primary antibody specific for human TTR
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate (for Western blot) or colorimetric substrate (for ELISA)
-
Densitometry software or plate reader
Protocol:
-
Prepare a stock solution of 8 M urea in PBS. Prepare a series of urea solutions ranging from 0 M to 7.2 M by diluting the stock solution with PBS.
-
Dilute patient plasma or serum 1:10 in each of the urea solutions.
-
Incubate the samples at 25°C for 48 hours to allow for TTR denaturation to reach equilibrium.
-
For Western Blot Analysis: a. Run the samples on a native polyacrylamide gel (PAGE) to separate the TTR tetramer from the denatured monomers. b. Transfer the proteins to a PVDF membrane. c. Probe the membrane with a primary anti-TTR antibody, followed by an HRP-conjugated secondary antibody. d. Visualize the bands using a chemiluminescent substrate and an imaging system. e. Quantify the intensity of the band corresponding to the TTR tetramer using densitometry software.
-
For ELISA Analysis: a. Coat a 96-well plate with a capture anti-TTR antibody. b. After incubation and washing, add the urea-treated samples to the wells. The samples will need to be significantly diluted (e.g., 1:6180 in PBS with 1% BSA) to fall within the linear range of the assay. c. Detect the bound TTR tetramer using a labeled primary or a secondary detection antibody. d. Add the appropriate substrate and measure the absorbance using a plate reader.
-
Data Analysis: a. For each sample, calculate the percentage of remaining TTR tetramer at each urea concentration relative to the 0 M urea control. b. Plot the percentage of remaining TTR tetramer against the urea concentration to generate a denaturation curve. c. Increased resistance to denaturation (a rightward shift in the curve) indicates greater TTR stability.
Differential Scanning Fluorimetry (DSF)
DSF, also known as a thermal shift assay, measures the thermal stability of a protein by determining its melting temperature (Tm). The Tm is the temperature at which 50% of the protein is unfolded.
Materials:
-
Real-time PCR instrument with melt curve analysis capability
-
96-well or 384-well PCR plates
-
SYPRO Orange dye (or similar fluorescent dye that binds to hydrophobic regions of proteins)
-
Patient plasma or serum
-
PBS, pH 7.4
Protocol:
-
Prepare a master mix containing diluted patient plasma, SYPRO Orange dye, and PBS. A final protein concentration of around 5 µM and a dye concentration of 2x are typical starting points, but optimization may be required.
-
Aliquot the master mix into the wells of a PCR plate.
-
Include appropriate controls, such as buffer with dye only (no protein) and plasma samples without any stabilizer.
-
Seal the plate and place it in the real-time PCR instrument.
-
Set up the instrument to perform a melt curve analysis. A typical program involves an initial hold at 25°C for 2 minutes, followed by a temperature ramp from 25°C to 95°C with a ramp rate of 1°C/minute, holding for 2 minutes at each temperature increment to record fluorescence.
-
As the temperature increases, the TTR tetramer will unfold, exposing its hydrophobic core. The SYPRO Orange dye will bind to these exposed regions, causing an increase in fluorescence.
-
Data Analysis: a. The instrument software will generate a melt curve by plotting fluorescence intensity versus temperature. b. The Tm is determined by calculating the inflection point of the sigmoidal curve, which corresponds to the peak of the first derivative of the curve. c. A higher Tm indicates greater thermal stability of the TTR protein. The change in melting temperature (ΔTm) between treated and untreated samples provides a quantitative measure of stabilization.
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison.
Table 1: Urea Denaturation Assay Results for TTR Stability in Patient Plasma
| Patient ID | Treatment Group | Urea Concentration (M) | % TTR Tetramer Remaining |
| WT-001 | Untreated Control | 7.2 | 65.8 |
| WT-002 | Untreated Control | 7.2 | 62.5 |
| ATTRv-001 | Placebo | 7.2 | 45.3 |
| ATTRv-002 | Stabilizer A | 7.2 | 78.9 |
| ATTRwt-001 | Placebo | 7.2 | 58.1 |
| ATTRwt-002 | Stabilizer A | 7.2 | 85.2 |
Data are representative and compiled from literature.
Table 2: Differential Scanning Fluorimetry (DSF) Results for TTR Thermal Stability
| Patient ID | Treatment Group | Baseline Tm (°C) | Tm at 12 Weeks (°C) | ΔTm (°C) |
| P-01 | Stabilizer B | 78.2 | 81.9 | +3.7 |
| P-02 | Placebo | 77.9 | 78.1 | +0.2 |
| P-03 | Stabilizer B | 78.5 | 82.3 | +3.8 |
| P-04 | Placebo | 78.1 | 77.9 | -0.2 |
Data are representative and compiled from literature.
Mandatory Visualizations
TTR Amyloidogenic Cascade
Caption: The pathogenic pathway of TTR amyloidosis and the mechanism of kinetic stabilizers.
Experimental Workflow for Ex Vivo TTR Stability Analysis
Caption: A generalized workflow for the ex vivo analysis of TTR stability in patient samples.
References
- 1. Assessment of transthyretin instability in patients with wild-type transthyretin amyloid cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transthyretin Kinetic Stabilizers for ATTR Amyloidosis: A Narrative Review of Mechanisms and Therapeutic Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transthyretin Kinetic Stabilizers for ATTR Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Tafamidis Binding to Transthyretin (TTR) Variants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transthyretin (TTR) amyloidosis is a progressive and often fatal disease characterized by the misfolding and aggregation of the TTR protein. The dissociation of the native TTR tetramer into monomers is the rate-limiting step in the amyloidogenic cascade[1][2]. Tafamidis is a kinetic stabilizer that binds to the thyroxine-binding sites of the TTR tetramer, stabilizing its native quaternary structure and inhibiting its dissociation into amyloidogenic monomers[1][2][3]. Assessing the binding of Tafamidis to various TTR genetic variants is crucial for understanding its mechanism of action and predicting its therapeutic efficacy across different patient populations.
These application notes provide an overview of the key techniques and detailed protocols for evaluating the binding of Tafamidis to wild-type and variant TTR.
Mechanism of TTR Stabilization by Tafamidis
Tafamidis binds to the two thyroxine-binding sites located at the dimer-dimer interface of the TTR tetramer. This binding event increases the energy barrier for tetramer dissociation, thus kinetically stabilizing the native tetrameric conformation and preventing the formation of misfolded monomers that can aggregate into amyloid fibrils. Tafamidis exhibits negative cooperativity in its binding, with the first binding event having a higher affinity than the second.
Quantitative Data on Tafamidis Binding to TTR Variants
Table 1: Dissociation Constants (Kd) of Tafamidis for Wild-Type TTR
| Parameter | Value (nM) | Method | Reference |
| Kd1 | ~2 - 5.08 | Subunit Exchange, ITC | |
| Kd2 | ~154 - 203 | Subunit Exchange, ITC |
Kd1 and Kd2 represent the dissociation constants for the first and second binding sites, respectively, demonstrating negative cooperativity.
Table 2: Half-Maximal Effective Concentration (EC50) for TTR Fibril Formation Inhibition
| TTR Variant | EC50 (µM) | Tafamidis:TTR Molar Ratio at EC50 | Reference |
| Wild-Type (WT) | 2.7 - 3.2 | 0.75 - 0.90 | |
| V30M | 2.7 - 3.2 | 0.75 - 0.90 | |
| V122I | 2.7 - 3.2 | 0.75 - 0.90 |
Experimental Protocols
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for the thermodynamic characterization of binding interactions. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Protocol:
-
Protein and Ligand Preparation:
-
Prepare a solution of recombinant wild-type or variant TTR at a concentration of approximately 12.5 µM in a suitable buffer (e.g., 100 mM KCl, 10 mM sodium phosphate, pH 7.6) containing a small percentage of DMSO (e.g., 2.5%) to aid in Tafamidis solubility.
-
Prepare a solution of Tafamidis at a concentration of approximately 200 µM in an identical buffer to the TTR solution.
-
-
ITC Experiment:
-
Set the ITC instrument to the desired temperature (e.g., 25°C).
-
Load the TTR solution into the sample cell and the Tafamidis solution into the injection syringe.
-
Perform an initial small injection (e.g., 2.5 µL) followed by a series of larger injections (e.g., 5 µL) with sufficient spacing between injections to allow the signal to return to baseline (e.g., 150 seconds).
-
Measure the heat change associated with each injection.
-
-
Data Analysis:
-
Integrate the area under each injection peak to determine the heat change.
-
Plot the heat change per mole of injectant against the molar ratio of Tafamidis to TTR.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a two-site sequential binding model) to determine the thermodynamic parameters (Kd1, Kd2, ΔH1, ΔH2, etc.).
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time. It provides information on the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.
Protocol:
-
Immobilization of TTR:
-
Activate the surface of a sensor chip (e.g., CM5) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the TTR solution over the activated surface to allow for covalent immobilization via amine coupling.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of concentrations of Tafamidis in a suitable running buffer.
-
Inject the Tafamidis solutions sequentially over the immobilized TTR surface, starting with the lowest concentration. Each injection cycle should include an association phase (Tafamidis flowing over the surface) and a dissociation phase (running buffer flowing over the surface).
-
Between each Tafamidis concentration, regenerate the sensor surface using a mild regeneration solution to remove bound Tafamidis.
-
-
Data Analysis:
-
The binding events are recorded as sensorgrams, which plot the change in response units (RU) over time.
-
Fit the association and dissociation phases of the sensorgrams to a suitable kinetic binding model (e.g., a 1:1 Langmuir binding model or a two-state model) to determine the association rate constant (ka) and the dissociation rate constant (kd).
-
Calculate the equilibrium dissociation constant (Kd) as the ratio of kd/ka.
-
Subunit Exchange Assay
This assay indirectly measures the kinetic stability of the TTR tetramer under physiological conditions. The rate of subunit exchange between two differentially tagged TTR homotetramers is monitored. A kinetic stabilizer like Tafamidis will slow down the rate of tetramer dissociation, and thus, the rate of subunit exchange.
Protocol:
-
Preparation of TTR Homotetramers:
-
Express and purify two versions of TTR: one untagged and one with an N-terminal tag (e.g., FLAG tag) that allows for their separation by ion-exchange chromatography.
-
-
Subunit Exchange Reaction:
-
Pre-incubate each homotetramer separately with varying concentrations of Tafamidis.
-
Initiate the subunit exchange reaction by mixing the two pre-incubated homotetramer solutions at physiological pH and temperature (e.g., 25°C, pH 7.0).
-
At various time points, take aliquots of the reaction mixture.
-
-
Quantification of Subunit Exchange:
-
Separate the different TTR tetrameric species (untagged, fully tagged, and hybrid tetramers) in the aliquots using ion-exchange chromatography.
-
Quantify the peak areas corresponding to each species.
-
The fraction of subunit exchange is calculated based on the statistical distribution of the different tetrameric forms over time.
-
-
Data Analysis:
-
Plot the fraction of subunit exchange as a function of time for each Tafamidis concentration.
-
The rate of subunit exchange, which reflects the rate of tetramer dissociation, will be slower in the presence of Tafamidis.
-
Western Blot for TTR Stabilization
This method is used to quantify the amount of stable TTR tetramer after subjecting plasma samples or purified protein to denaturing conditions (e.g., acid or urea).
Protocol:
-
Sample Treatment:
-
Incubate plasma samples or purified TTR with varying concentrations of Tafamidis.
-
Induce tetramer dissociation by adding a denaturant, such as urea (e.g., to a final concentration of 4.8 M) or by lowering the pH.
-
Incubate for a defined period to allow for dissociation of unstabilized tetramers (e.g., 48 hours).
-
-
Cross-linking and Electrophoresis:
-
Cross-link the remaining intact tetramers using glutaraldehyde.
-
Separate the proteins by SDS-PAGE.
-
-
Immunodetection:
-
Transfer the separated proteins to a membrane (e.g., PVDF).
-
Block the membrane to prevent non-specific antibody binding.
-
Probe the membrane with a primary antibody specific for TTR.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensity corresponding to the TTR tetramer.
-
An increase in the intensity of the tetramer band in the presence of Tafamidis indicates stabilization.
-
Fluorescence-Based Competition Assay
These assays are suitable for higher-throughput screening of TTR binders. They rely on the displacement of a fluorescent probe from the TTR binding site by a competing ligand like Tafamidis.
Protocol:
-
Assay Setup:
-
In a microplate, combine a fixed concentration of TTR, a fluorescent probe known to bind to the thyroxine-binding sites, and varying concentrations of Tafamidis.
-
-
Incubation and Measurement:
-
Incubate the mixture to allow for binding to reach equilibrium.
-
Measure the fluorescence signal (e.g., fluorescence polarization or intensity).
-
-
Data Analysis:
-
The binding of Tafamidis will displace the fluorescent probe, leading to a change in the fluorescence signal.
-
Plot the change in fluorescence as a function of Tafamidis concentration.
-
Determine the IC50 value, which is the concentration of Tafamidis required to displace 50% of the fluorescent probe.
-
Conclusion
A multi-faceted approach employing several biophysical and biochemical techniques is recommended for a comprehensive assessment of Tafamidis binding to TTR variants. ITC and SPR provide detailed quantitative data on the thermodynamics and kinetics of the interaction, while subunit exchange and denaturation assays offer insights into the functional consequence of binding, i.e., tetramer stabilization. Fluorescence-based assays are valuable for initial screening and ranking of potential TTR stabilizers. The protocols outlined in these application notes provide a robust framework for researchers to investigate the interaction of Tafamidis and other potential kinetic stabilizers with wild-type and disease-associated TTR variants.
References
Troubleshooting & Optimization
Overcoming off-target effects of Tafamidis in cellular assays
This technical support center provides troubleshooting guidance for researchers using Tafamidis in cellular assays. While Tafamidis is a highly selective stabilizer of transthyretin (TTR), in vitro cellular systems can present unique challenges. This guide is designed to help you identify and overcome potential experimental artifacts and ensure that your results accurately reflect the on-target activity of Tafamidis.
Frequently Asked Questions (FAQs)
Q1: Is Tafamidis known to have significant off-target effects in cellular assays?
A1: Tafamidis is a rationally designed, selective stabilizer of TTR.[1][2][3] Extensive clinical and preclinical data support its high affinity and selectivity for TTR.[1][2] While any small molecule has the potential for off-target interactions at high concentrations, Tafamidis is not known for significant, widespread off-target effects that would confound typical cellular assays when used at appropriate concentrations. Unexpected results in cellular assays are often attributable to experimental artifacts rather than true off-target pharmacology.
Q2: What concentration of Tafamidis should I use in my cell-based assay?
A2: The optimal concentration will depend on your specific cell type and experimental endpoint. However, it is recommended to start with a dose-response curve that includes concentrations relevant to its known binding affinity for TTR. The dissociation constants (Kd) for Tafamidis binding to TTR are approximately 3 nM and 278 nM, showing negative cooperativity. In plasma, Tafamidis effectively stabilizes TTR at low micromolar concentrations. A starting concentration range of 1-10 µM is often a reasonable starting point for in vitro studies. Always include a vehicle control (e.g., DMSO) at the same final concentration used for your Tafamidis dilutions.
Q3: My cells are showing signs of toxicity or reduced viability after treatment with Tafamidis. Is this expected?
A3: While Tafamidis is generally well-tolerated in vivo, high concentrations of any small molecule can induce cytotoxicity in vitro. This is often a non-specific effect. First, verify that the observed toxicity is dose-dependent. If toxicity is observed at concentrations significantly higher than those required for TTR stabilization, it is likely a compound-specific, but not target-related, effect. Consider performing a counter-screen with a cell line that does not express TTR to differentiate between on-target and off-target cytotoxicity.
Q4: I am observing changes in a signaling pathway that I don't believe is related to TTR. Could Tafamidis be the cause?
A4: While not definitively reported, it is important to rule out experimental artifacts. The benzoxazole scaffold, present in Tafamidis, is found in various biologically active compounds. However, Tafamidis itself is highly optimized for TTR binding. To investigate an unexpected pathway modulation, it is crucial to perform rigorous control experiments. These include using an inactive analogue of Tafamidis if available, employing a TTR-knockdown or knockout cell line, or rescuing the phenotype by overexpressing TTR.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or poor TTR stabilization | 1. Compound Solubility/Stability: Tafamidis has poor aqueous solubility, especially at acidic pH. It may precipitate in your culture medium. 2. Protein Binding: Tafamidis is highly protein-bound (>99%). The concentration of serum in your media will affect the free concentration of Tafamidis available to enter cells. | 1. Ensure Tafamidis is fully dissolved in your stock solution (e.g., DMSO). Visually inspect media for precipitation after adding Tafamidis. 2. Maintain a consistent serum percentage across all experiments. If possible, quantify TTR stabilization in the presence of varying serum concentrations to understand its impact. |
| Unexpected increase in a luciferase reporter assay signal | Luciferase Stabilization: Small molecule inhibitors can paradoxically increase the signal in cell-based reporter assays by binding to and stabilizing the luciferase enzyme, protecting it from degradation. | 1. Cell-Free Luciferase Assay: Test for direct effects of Tafamidis on recombinant luciferase enzyme activity. 2. Alternative Reporter: Use a different reporter system, such as β-galactosidase or a fluorescent protein, that is less prone to this artifact. 3. Promoter Control: Use a construct where the luciferase gene is driven by a minimal or different promoter to see if the effect is promoter-specific. |
| Unexpected decrease in a luciferase reporter assay signal | 1. Direct Luciferase Inhibition: The compound may directly inhibit the luciferase enzyme. 2. Optical Interference: The compound may absorb light at the emission wavelength of the luciferase reaction. | 1. Perform a cell-free luciferase assay to check for direct inhibition. 2. Measure the absorbance spectrum of Tafamidis to check for overlap with the luciferase emission spectrum. |
| General lack of a clear dose-response | 1. Compound Aggregation: At high concentrations, small molecules can form aggregates that lead to non-specific activity. 2. Cell Health: The compound may be causing cytotoxicity at higher concentrations, masking the specific biological effect. | 1. Include a counter-screen with a detergent like Triton X-100 to test for aggregation-based activity. 2. Always run a parallel cytotoxicity assay (e.g., CellTiter-Glo®, MTT) with the same concentrations of Tafamidis to ensure you are working in a non-toxic range. |
Data Presentation
Tafamidis Physicochemical and Binding Properties
| Property | Value | Reference |
| Molecular Formula | C₁₄H₇Cl₂NO₃ | |
| Molecular Weight | 308.1 g/mol | |
| Aqueous Solubility | Poor (especially at acidic pH) | |
| Plasma Protein Binding | >99% | |
| Binding Affinity to TTR (Kd) | Kd1 ≈ 3 nM, Kd2 ≈ 278 nM | |
| Mechanism of Action | Stabilizes the TTR tetramer |
Experimental Protocols
Key Control Experiment: TTR Knockdown/Knockout Validation
Objective: To determine if the observed cellular effect of Tafamidis is dependent on its intended target, TTR.
Methodology:
-
Cell Line Preparation:
-
Create a stable TTR knockdown cell line using shRNA or a TTR knockout cell line using CRISPR/Cas9 technology in your cell model of interest.
-
Select a control cell line (e.g., expressing a non-targeting shRNA or the parental cell line).
-
-
Verification of TTR Expression:
-
Confirm the reduction or absence of TTR expression in your engineered cell line via Western blot or qRT-PCR.
-
-
Cellular Assay:
-
Plate both the TTR-deficient and control cell lines at the same density.
-
Treat both cell lines with a dose-response of Tafamidis and a vehicle control.
-
Perform your primary cellular assay (e.g., measure cell viability, reporter gene activity, or a specific signaling event).
-
-
Data Analysis:
-
Compare the dose-response curves of Tafamidis between the TTR-deficient and control cell lines.
-
Expected Outcome for On-Target Effect: The cellular effect observed in the control cell line should be significantly diminished or absent in the TTR-deficient cell line.
-
Visualizations
Caption: On-target mechanism of Tafamidis action.
Caption: Troubleshooting workflow for unexpected cellular assay results.
Caption: Logical relationships of key control experiments.
References
Technical Support Center: Optimizing Tafamidis Concentration for Transthyretin (TTR) Stabilization
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments to optimize Tafamidis concentration for maximal Transthyretin (TTR) stabilization.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Tafamidis in TTR stabilization?
A1: Tafamidis is a kinetic stabilizer that binds to the thyroxine-binding sites of the transthyretin (TTR) tetramer.[1][2] This binding stabilizes the native tetrameric structure of TTR, preventing its dissociation into monomers, which is the rate-limiting step in the formation of amyloid fibrils that cause transthyretin amyloidosis (ATTR).[1][3][4] By slowing this dissociation, Tafamidis reduces the formation of amyloidogenic monomers and subsequent aggregation.
Q2: What is the optimal concentration of Tafamidis for achieving maximal TTR stabilization in vitro?
A2: The optimal concentration of Tafamidis for maximal TTR stabilization is dose-dependent. In vitro studies have shown that at a 1:1 molar ratio of Tafamidis to TTR tetramer, tetramer dissociation is significantly reduced. Increasing the molar ratio to 2:1 (Tafamidis:TTR) results in near-complete stabilization, with less than 3% of tetramers dissociating over 72 hours under denaturing conditions. For experiments using human plasma, a concentration of 7.2 µM Tafamidis has been shown to effectively stabilize various TTR mutants. Plasma concentrations of ~20–30 μM, achievable with an 80-mg once-daily dose, are associated with a reduction in the rate of tetramer dissociation by about 96%.
Q3: How can I measure the extent of TTR stabilization by Tafamidis in my experiments?
A3: Several methods can be used to quantify TTR stabilization:
-
Immunoturbidimetric Assay: This assay measures the amount of remaining TTR tetramers in plasma after denaturation stress (e.g., with 4.8 M urea). The remaining tetramers are cross-linked with glutaraldehyde and quantified using a TTR antibody.
-
Subunit Exchange Assay: This method directly measures the rate of tetramer dissociation under physiologic conditions by tracking the exchange of subunits between two different homotetramers (e.g., FLAG-tagged and untagged TTR). A slower rate of subunit exchange indicates greater stabilization.
-
Urea-Mediated Denaturation with Circular Dichroism (CD): TTR tetramer dissociation precedes unfolding of the monomers. This process can be monitored by observing the loss of β-sheet structure using far-UV circular dichroism spectroscopy in the presence of a denaturant like urea.
-
Western Blotting after Denaturation and Cross-linking: Similar to the immunoturbidimetric assay, plasma samples are incubated with a denaturant. The remaining TTR tetramers are cross-linked and then quantified by SDS-PAGE and Western blotting with an anti-TTR antibody.
Q4: My protein is precipitating during the assay. What could be the cause and how can I prevent it?
A4: Protein precipitation is often due to aggregation, which can be caused by several factors such as temperature stress (including freeze-thaw cycles), improper pH or salt concentration, and the presence of contaminants. To prevent this, ensure you are working at a low temperature (e.g., 4°C or on ice) during all purification and handling steps. It is also crucial to optimize buffer conditions, including pH and ionic strength, as some proteins are more stable at low salt concentrations while others require higher concentrations.
Q5: I am observing low or no activity of my TTR protein in functional assays. What are the potential stability-related reasons?
A5: Loss of protein activity can be due to misfolding, aggregation, or degradation. The correct three-dimensional structure of TTR is essential for its function. To troubleshoot this, you can use techniques like dynamic light scattering (DLS) or size-exclusion chromatography (SEC) to check for aggregates. Additionally, running an SDS-PAGE and Western blot can help confirm the integrity of the protein and ensure it has not been degraded.
Troubleshooting Guides
Issue 1: Inconsistent TTR Stabilization Results
| Potential Cause | Troubleshooting Step |
| Inaccurate Tafamidis Concentration | Verify the stock concentration of Tafamidis. Prepare fresh dilutions for each experiment. |
| Variable Denaturation Conditions | Ensure consistent urea concentration, incubation time, and temperature across all samples. Prepare a large batch of urea solution to minimize variability. |
| Protein Degradation | Add protease inhibitors to your samples, especially if using cell lysates or plasma. Work at low temperatures (4°C) to minimize protease activity. |
| Inconsistent Cross-linking | Optimize the glutaraldehyde concentration and incubation time for the cross-linking step. Ensure thorough mixing. |
Issue 2: High Background in Western Blots
| Potential Cause | Troubleshooting Step |
| Insufficient Blocking | Increase the concentration or incubation time of the blocking agent (e.g., non-fat milk or BSA). |
| Primary Antibody Concentration Too High | Titrate the primary antibody to determine the optimal concentration that gives a strong signal with low background. |
| Inadequate Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. |
Issue 3: Low Signal in Circular Dichroism
| Potential Cause | Troubleshooting Step |
| Low Protein Concentration | Ensure the TTR concentration is sufficient for CD measurements (e.g., 1.8 µM as used in some studies). |
| Buffer Interference | Use a CD-compatible buffer. Some buffer components can absorb in the far-UV region. |
| Incorrect Wavelength Range | Scan in the appropriate wavelength range to monitor changes in β-sheet structure (e.g., 213-220 nm). |
Quantitative Data Summary
Table 1: Tafamidis Binding Affinity and Stabilization Potency
| Parameter | Value | TTR Variant(s) | Method |
| Binding Affinity (Kd1) | ~2 nM | Wild-Type | Not Specified |
| Binding Affinity (Kd2) | ~200 nM | Wild-Type | Not Specified |
| Tafamidis:TTR Molar Ratio for 33% Dissociation (72h) | 1:1 | Wild-Type | Urea Denaturation & CD |
| Tafamidis:TTR Molar Ratio for <3% Dissociation (72h) | 2:1 | Wild-Type | Urea Denaturation & CD |
| Effective Concentration in Plasma | 7.2 µM | Wild-Type, V30M, V122I | Immunoturbidimetric Assay |
Table 2: Effect of Tafamidis Dose on TTR Stabilization in Cerebrospinal Fluid (CSF)
| Tafamidis Dose (Meglumine) | Expected CSF Concentration | Reduction in WT TTR Dissociation Rate |
| 20 mg QD | ~125 nM | 42% |
| 80 mg QD | ~500 nM | 87% |
Data derived from studies on hereditary transthyretin amyloidosis (ATTRv) patients.
Experimental Protocols
Protocol 1: Urea-Mediated TTR Denaturation Assay with Western Blot
-
Sample Preparation: Incubate human plasma samples with varying concentrations of Tafamidis (e.g., 0 µM, 3.6 µM, 7.2 µM) for a specified pre-incubation period.
-
Denaturation: Add urea to a final concentration of 4.8 M to induce denaturation.
-
Time-Course Incubation: Incubate the samples at a constant temperature (e.g., 37°C) and take aliquots at different time points (e.g., 24, 48, 72, 96 hours).
-
Cross-linking: Add glutaraldehyde to each aliquot to cross-link the remaining TTR tetramers.
-
SDS-PAGE and Western Blot: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane. Probe the membrane with a primary anti-TTR antibody, followed by a secondary antibody.
-
Quantification: Quantify the intensity of the TTR tetramer bands to determine the extent of stabilization.
Protocol 2: Subunit Exchange Assay
-
Protein Preparation: Prepare two homotetramers of TTR: one with N-terminally FLAG-tagged subunits and one with untagged subunits.
-
Incubation: Mix the two homotetramers in a buffer at physiologic pH in the presence and absence of Tafamidis at various concentrations.
-
Separation: At different time points, separate the different TTR species (0-FLAG, 1-FLAG, 2-FLAG, 3-FLAG, 4-FLAG tetramers) using ion-exchange chromatography.
-
Analysis: Quantify the amount of each species to determine the rate of subunit exchange. A slower rate in the presence of Tafamidis indicates kinetic stabilization.
Visualizations
References
Challenges in Tafamidis delivery to the central nervous system
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the delivery of Tafamidis to the central nervous system (CNS).
Frequently Asked Questions (FAQs)
Q1: Does Tafamidis cross the blood-brain barrier (BBB) and the blood-cerebrospinal fluid barrier (BCSFB)?
A1: Yes, studies have shown that Tafamidis can cross the blood-cerebrospinal fluid barrier (BCSFB) and has been detected in the cerebrospinal fluid (CSF) of patients receiving oral doses.[1] While it is believed to have very low permeability into the brain parenchyma itself under normal conditions, its presence in the CSF suggests it can access the CNS environment.[2]
Q2: What is the mechanism of action of Tafamidis in the CNS?
A2: The proposed mechanism of action in the CNS is consistent with its systemic effects. Tafamidis is a kinetic stabilizer of the transthyretin (TTR) protein.[3][4] In the CNS, TTR is produced by the choroid plexus and secreted into the CSF.[5] By binding to the thyroxine-binding sites of the TTR tetramer, Tafamidis stabilizes it, preventing its dissociation into monomers. This is a crucial step, as the dissociation into monomers is the rate-limiting step for the formation of amyloid fibrils that are characteristic of TTR amyloidosis.
Q3: What concentrations of Tafamidis have been observed in the cerebrospinal fluid (CSF)?
A3: In patients receiving a 20 mg daily dose of Tafamidis meglumine, the average concentration in the CSF has been reported to be approximately 125.3 nM. It is expected through linear extrapolation that an 80 mg daily dose could result in CSF concentrations of around 500 nM.
Q4: How effective is Tafamidis at stabilizing TTR in the CSF at clinically relevant concentrations?
A4: At a concentration of 125 nM in the CSF, Tafamidis has been shown to decrease the dissociation rate of wild-type TTR by 42%. At a concentration of 500 nM, the dissociation rate is decreased by 87%. For the V30M/WT TTR variant, a 500 nM concentration of Tafamidis slows the tetramer dissociation rate by approximately 50%.
Troubleshooting Guides
Issue 1: Low or undetectable levels of Tafamidis in CSF samples.
-
Possible Cause 1: Insufficient drug exposure.
-
Troubleshooting Step: Verify the dosing regimen and administration route in your experimental model. Ensure that the administered dose is consistent with those reported in the literature to achieve detectable CSF concentrations.
-
-
Possible Cause 2: Analytical method sensitivity.
-
Troubleshooting Step: The limit of detection for your analytical method may be too high. For High-Performance Liquid Chromatography (HPLC) with fluorescence detection, the reported limit of detection for Tafamidis is 6.3 nM. Ensure your method is sufficiently sensitive. Consider using a more sensitive analytical technique if necessary.
-
-
Possible Cause 3: Sample degradation.
-
Troubleshooting Step: Ensure proper collection, processing, and storage of CSF samples to prevent degradation of Tafamidis. Follow established protocols for sample handling and storage.
-
Issue 2: High variability in measured Tafamidis concentrations in brain tissue.
-
Possible Cause 1: Contamination with residual blood.
-
Troubleshooting Step: The presence of residual blood in brain tissue homogenates can significantly impact the measured drug concentration. It is crucial to perfuse the brain with saline before tissue collection to remove as much blood as possible.
-
-
Possible Cause 2: Inconsistent tissue homogenization.
-
Troubleshooting Step: Ensure a standardized and consistent protocol for brain tissue homogenization to achieve uniform drug extraction. Inconsistent homogenization can lead to variability in the amount of drug recovered from the tissue.
-
-
Possible Cause 3: Regional differences in drug distribution.
-
Troubleshooting Step: Tafamidis distribution within the brain parenchyma may not be uniform. When comparing different experimental groups, ensure that the same brain regions are consistently sampled.
-
Issue 3: Difficulty in correlating CSF Tafamidis concentration with TTR stabilization.
-
Possible Cause 1: Inaccurate measurement of TTR stability.
-
Troubleshooting Step: The TTR subunit exchange assay is a common method to assess kinetic stability. Ensure that the assay is properly validated and that the reagents, including the recombinant tagged TTR, are of high quality.
-
-
Possible Cause 2: Inter-individual variability.
-
Troubleshooting Step: There can be significant inter-individual differences in TTR concentration and stability. It is important to have a sufficient sample size to account for this biological variability.
-
-
Possible Cause 3: Complex relationship between drug concentration and target engagement.
-
Troubleshooting Step: The relationship between the concentration of Tafamidis in the CSF and the extent of TTR stabilization may not be linear. It is important to analyze a range of concentrations to establish a dose-response relationship.
-
Quantitative Data
Table 1: Physicochemical Properties of Tafamidis
| Property | Value | Source |
| Molecular Formula | C₁₄H₇Cl₂NO₃ | |
| Molecular Weight | 308.1 g/mol | |
| IUPAC Name | 2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid | |
| Solubility | >50 mg/mL |
Table 2: Tafamidis Concentration and TTR Stabilization in Cerebrospinal Fluid (CSF)
| Tafamidis Daily Dose (Meglumine) | Average CSF Concentration | TTR Dissociation Rate Decrease (Wild-Type) | TTR Dissociation Rate Decrease (V30M/WT) | Source |
| 20 mg | ~125 nM | 42% | ~50% | |
| 80 mg (extrapolated) | ~500 nM | 87% | ~50% |
Experimental Protocols
Protocol 1: Quantification of Tafamidis in Cerebrospinal Fluid (CSF) by HPLC
This protocol is adapted from previously described methods.
-
Sample Preparation:
-
Thaw CSF samples on ice.
-
For the standard curve, add known concentrations of Tafamidis (e.g., 0, 25, 50, 100, 250, 500 nM) to a control CSF sample.
-
Perform protein precipitation using a suitable method.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
HPLC Analysis:
-
Column: Thermo-Scientific BetaBasic-18 (50 × 4.6mm) or equivalent.
-
Mobile Phase:
-
Solution A: 95% water, 4.9% acetonitrile, 0.1% trifluoroacetic acid.
-
Solution B: 4.9% water, 95% acetonitrile, 0.1% trifluoroacetic acid.
-
-
Gradient: A chromatographic gradient of 5% to 95% Solution B over 20 minutes.
-
Flow Rate: 1 mL/min.
-
Injection Volume: 10 µL.
-
Detection: Fluorescence detection with excitation at 310 nm and emission at 370 nm.
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area against the known concentrations of the standards.
-
Determine the concentration of Tafamidis in the unknown samples by interpolating their peak areas from the standard curve.
-
Protocol 2: Measurement of Tafamidis in Brain Tissue by LC-MS/MS
This protocol is a general guide based on methods for measuring drugs in brain tissue.
-
Tissue Collection and Homogenization:
-
Perfuse the animal with ice-cold saline to remove residual blood from the brain.
-
Excise the brain and dissect the region of interest on ice.
-
Weigh the tissue sample.
-
Homogenize the tissue in a suitable buffer.
-
-
Sample Extraction:
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant.
-
The supernatant can be further purified using solid-phase extraction if necessary.
-
-
LC-MS/MS Analysis:
-
Use a suitable C18 column and a mobile phase gradient appropriate for Tafamidis.
-
Optimize the mass spectrometer settings for the detection of Tafamidis and an internal standard. This will involve selecting the appropriate precursor and product ions for multiple reaction monitoring (MRM).
-
-
Data Analysis:
-
Quantify the concentration of Tafamidis in the brain homogenate by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared in a control brain matrix.
-
Visualizations
Caption: TTR aggregation pathway in the CNS and the stabilizing effect of Tafamidis.
References
- 1. Cerebrospinal Fluid and Vitreous Body Exposure to Orally Administered Tafamidis in hereditary ATTRV30M (p.TTRV50M) Amyloidosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound on Transient Focal Neurological Episodes and Meningeal Contrast Enhancement in Hereditary Transthyretin‐Related Meningeal Amyloidosis: Report of Two Patients Carrying the c.265T>C (p.Y89H) Variant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Action and Clinical Application of Tafamidis in Hereditary Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tafamidis | CAS#:594839-88-0 | Chemsrc [chemsrc.com]
- 5. Brain Permeable Tafamidis Amide Analogs for Stabilizing TTR and Reducing APP Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
Navigating TTR Stabilization Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate variability in transthyretin (TTR) stabilization experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common assays used to measure TTR stabilization?
A1: The primary methods to evaluate the kinetic stabilization of TTR by small molecules include resistance to denaturing perturbations (e.g., acid or urea-mediated denaturation), fluorescence probe exclusion (FPE), and subunit exchange assays.[1] The subunit exchange assay is considered the "gold standard" because it can be performed in the native environment of blood plasma and measures the rate-limiting step of TTR amyloidogenesis, which is tetramer dissociation.[1][2]
Q2: Why is there variability between different TTR stabilization assays?
A2: Variability arises because different assays measure different aspects of stabilization under various conditions. For instance, denaturation assays introduce perturbations that can alter ligand affinity and may not reflect stabilization under physiological conditions.[1][3] FPE assays are performed under physiological conditions, but a stabilizer might be displaced from the second, less critical binding site on TTR. Even with the gold standard subunit exchange assay, factors like plasma protein competition for the stabilizer can influence results.
Q3: What is the significance of increased serum TTR levels observed after treatment with a stabilizer?
A3: An increase in serum TTR levels following the administration of a kinetic stabilizer like tafamidis is thought to reflect a longer half-life of the stabilized TTR tetramer. This measurement is considered a consistent, albeit indirect, measure of the drug's efficacy in vivo and can help overcome the limitations of in vitro, non-physiological assays. For example, after a mean of 21 weeks of tafamidis therapy, mean TTR levels in a cohort of patients increased by 34.5%.
Q4: How does the presence of plasma proteins, like albumin, affect assay results?
A4: Plasma proteins, particularly albumin, can bind to TTR kinetic stabilizers, reducing their effective concentration available to bind and stabilize TTR. This competition is a crucial factor influencing the apparent potency of a stabilizer in plasma. The efficacy of a compound in inhibiting TTR dissociation is largely determined by the ratio of its dissociation constants from TTR and albumin.
Q5: Can in vitro assay results reliably predict in vivo efficacy?
A5: While in vitro assays are essential for initial screening and characterization, they may not fully reflect the true stabilizing effects of a drug in vivo. This discrepancy is largely due to the non-physiological conditions of many in vitro assays and factors present in the human body, such as drug absorption, metabolism, and half-life, which are not accounted for in these simplified systems.
Troubleshooting Assay Variability
Problem 1: Inconsistent results in acid-mediated denaturation assays.
-
Potential Cause: Minor fluctuations in pH can significantly impact TTR stability and ligand binding. The native tetrameric form of wild-type TTR has high conformational stability, but this is highly pH-dependent.
-
Troubleshooting Steps:
-
Precise pH Control: Ensure meticulous preparation and buffering of all solutions to maintain a consistent pH throughout the experiment.
-
Incubation Time: Standardize the incubation time after acidification, as the kinetics of dissociation and aggregation can be time-dependent.
-
Protein Quality: Use highly purified and well-characterized TTR, as contaminants or pre-existing aggregates can affect the results.
-
Problem 2: High background or variable fluorescence in Fluorescence Probe Exclusion (FPE) assays.
-
Potential Cause: The fluorescent probe itself may be unstable or interact non-specifically with other components in the assay. Additionally, the stabilizer might be displaced from the second binding site, which can be irrelevant to its primary stabilizing activity.
-
Troubleshooting Steps:
-
Probe Quality Control: Validate the purity and stability of the fluorescent probe.
-
Buffer Optimization: Screen different buffer components to minimize non-specific binding and background fluorescence.
-
Data Interpretation: Be mindful that this assay primarily reflects binding to the thyroxine-binding site, and displacement from the second site may not correlate with overall kinetic stabilization.
-
Problem 3: Discrepancies between in vitro potency and observed in vivo effects.
-
Potential Cause: Pharmacokinetic properties of the stabilizer, such as oral bioavailability and plasma half-life, play a significant role in its in vivo efficacy but are not captured in simple in vitro assays. For instance, while one stabilizer may appear more potent in a biochemical assay, another with better bioavailability might achieve higher, more sustained plasma concentrations, leading to better overall stabilization.
-
Troubleshooting Steps:
-
Integrate Pharmacokinetic Data: When comparing stabilizers, consider not just their in vitro potency but also their pharmacokinetic profiles.
-
Use In Vivo Models: Whenever possible, validate findings from in vitro assays in relevant animal models or by measuring surrogate markers like serum TTR levels in clinical studies.
-
Employ the Gold Standard: The subunit exchange assay in human plasma provides a more physiologically relevant measure of kinetic stabilization by accounting for plasma protein binding.
-
Quantitative Data Summary
The following tables summarize key quantitative data from TTR stabilization studies.
Table 1: Comparison of TTR Kinetic Stabilizers
| Stabilizer | Concentration for 10% of Normal Dissociation Rate | Notes |
| AG10 | 5.7 µM | Highly potent in subunit exchange assays. |
| Tolcapone | 10.3 µM | Demonstrates good kinetic stabilization. |
| Tafamidis | 12.0 µM | An approved therapy for ATTR amyloidosis. |
| Diflunisal | 188 µM | Requires higher concentrations for similar effects. |
Table 2: In Vivo Effects of Tafamidis on Serum TTR Levels
| Patient Group | Baseline TTR (mg/dL) | TTR after Tafamidis (mg/dL) | Mean Increase |
| All Patients | 21.8 ± 0.7 | 29.3 ± 0.86 | 34.5% |
| Wild-Type TTR | 21.9 ± 0.7 | 28.9 ± 0.8 | 32.0% |
| Variant TTR | 20.6 ± 2.9 | 35.2 ± 3.20 | 70.9% |
Experimental Protocols
Protocol 1: Urea-Mediated TTR Denaturation Assay
This protocol assesses TTR stability by measuring the amount of remaining tetrameric TTR after incubation with a chemical denaturant, urea.
-
Sample Preparation: Dilute TTR-containing samples (e.g., serum) tenfold with PBS containing varying concentrations of urea (ranging from 0 to 8 mol/L). This results in a final urea concentration of 0 to 7.2 mol/L.
-
Incubation: Incubate the samples at 25°C for 48 hours to allow for denaturation and dissociation of the TTR tetramer.
-
Dilution for Analysis: After incubation, dilute the samples 6180-fold with PBS containing 1% BSA.
-
Quantification: Immediately apply the diluted samples to an ELISA plate to quantify the amount of remaining tetrameric TTR.
-
Data Analysis: TTR stability is evaluated by calculating the percentage of residual TTR tetramer at each urea concentration compared to the control (0 mol/L urea).
Protocol 2: Subunit Exchange Assay (Conceptual Workflow)
This assay, considered the gold standard, measures the rate of subunit exchange between tagged and untagged TTR tetramers in a physiological environment like human plasma.
-
Reagents: Prepare dual-FLAG-tagged wild-type TTR and untagged TTR. Prepare pooled human plasma from healthy donors.
-
Assay Setup: Mix the tagged and untagged TTR homotetramers in the human plasma in the presence and absence of the kinetic stabilizer being tested.
-
Incubation: Incubate the mixture to allow for subunit exchange, which is rate-limited by tetramer dissociation.
-
Analysis: At various time points, quantify the formation of heterotetramers (containing both tagged and untagged subunits) using a suitable method like immuno-capture followed by mass spectrometry or a specific ELISA.
-
Data Interpretation: A decrease in the rate of heterotetramer formation in the presence of the stabilizer indicates a reduction in the rate of TTR tetramer dissociation, thus demonstrating kinetic stabilization.
Visualizations
Caption: The TTR amyloidogenic cascade and the mechanism of kinetic stabilizers.
Caption: A logical workflow for troubleshooting common issues in TTR stabilization assays.
References
- 1. Transthyretin Kinetic Stabilizers for ATTR Amyloidosis: A Narrative Review of Mechanisms and Therapeutic Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transthyretin Kinetic Stabilizers for ATTR Amyloidosis | springermedizin.de [springermedizin.de]
- 3. Transthyretin Kinetic Stabilizers for ATTR Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
Tafamidis Stability & Degradation Technical Support Center
Welcome to the Technical Support Center for Tafamidis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and analytical troubleshooting of tafamidis.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for tafamidis active pharmaceutical ingredient (API)?
A1: Based on stability data from regulatory submissions, the recommended long-term storage condition for tafamidis API is 25°C ± 2°C at 60% RH ± 5% RH . Stability data from three commercial-scale batches have demonstrated that the API is stable for up to 36 months under these conditions with no significant trends in degradation.[1] For laboratory use, tafamidis as a crystalline solid is stable for at least four years when stored at -20°C .[2]
Q2: What is the established shelf-life for tafamidis capsule formulations?
A2: The approved shelf-life for the finished soft gel capsule products when stored below 25°C is 21 months for tafamidis free acid (Vyndamax®) and 24 months for tafamidis meglumine (Vyndaqel®) .[3]
Q3: Is tafamidis sensitive to light or oxidation?
A3: No, tafamidis is not considered sensitive to light or oxidation. Photostability testing following ICH Q1B guidelines showed the active substance was not affected by light.[1] Forced degradation studies also demonstrated that tafamidis is stable against oxidative stress, with no significant degradation observed when exposed to hydrogen peroxide.[1]
Q4: Under what conditions is tafamidis known to degrade?
A4: Tafamidis is most susceptible to degradation under hydrolytic conditions, specifically in acidic and basic solutions, particularly when heated. One study reported 2.96% degradation after 1 hour in 2N HCl at 60°C and 11.56% degradation in 1 mL of 2N NaOH under similar conditions. It is stable under neutral hydrolysis, thermal stress (solid state), and oxidative conditions.
Q5: What is the primary degradation pathway for tafamidis?
A5: The primary degradation pathway is the hydrolysis of the benzoxazole ring. Under acidic conditions, this is expected to cause ring-opening to form the corresponding amidophenol, specifically 4-amino-3-hydroxy-N-(3,5-dichlorophenyl)benzamide . This occurs via nucleophilic attack of water on the protonated benzoxazole ring. The pathway for base-catalyzed degradation also involves hydrolysis, though the precise structure of the major degradation product under basic conditions has not been explicitly identified in the reviewed literature.
Q6: How stable are tafamidis stock solutions for analytical purposes?
A6: Tafamidis is soluble in organic solvents like ethanol (~1 mg/mL) and DMSO (~5 mg/mL). When preparing stock solutions, it is recommended to use an inert gas and store them at low temperatures. A product information sheet suggests a stability of at least 4 years for the solid material at -20°C. While specific data on the long-term stability of tafamidis in solution is limited, for best results, it is advisable to prepare fresh solutions or conduct in-house stability assessments for solutions stored for extended periods, especially if not frozen. DMSO solutions should be allowed to thaw completely at room temperature, as DMSO freezes at +18°C.
Q7: Is there a stability difference between this compound and tafamidis free acid?
A7: While the two forms are bioequivalent, their approved shelf-lives as finished products differ slightly (24 months for meglumine salt vs. 21 months for free acid). This suggests potential minor differences in the stability of the formulated products. However, the degradation pathways of the active moiety, tafamidis, are expected to be identical regardless of the salt form.
Data Presentation: Stability of Tafamidis
Table 1: Summary of Forced Degradation Studies
This table summarizes results from a stability-indicating HPLC method development study.
| Stress Condition | Reagent/Method | Duration & Temperature | % Degradation |
| Acid Hydrolysis | 2N HCl | 1 hour @ 60°C | 2.96% |
| Base Hydrolysis | 2N NaOH | 1 hour @ 60°C | 11.56% |
| Oxidative | 30% H₂O₂ | 24 hours @ RT | No degradation observed |
| Thermal (Solid) | Heat | 48 hours @ 105°C | No degradation observed |
| Photolytic (Solid) | UV Light | 7 days | No degradation observed |
| Neutral Hydrolysis | Water | 7 days @ 60°C | No degradation observed |
Table 2: Long-Term and Accelerated Stability of Tafamidis API
This table summarizes data from the European Public Assessment Report (EPAR) for the active substance.
| Storage Condition | Duration | Batches Tested | Results |
| Long-Term | Up to 36 Months | 3 Commercial Scale | No trends observed in appearance, assay, degradation products, water content, or solid-state form. |
| Accelerated | 6 Months | 3 Commercial Scale | No trends observed in appearance, assay, degradation products, water content, or solid-state form. |
Troubleshooting Guides
Guide 1: Investigating Unexpected Peaks in HPLC Analysis
If you observe unexpected peaks during the RP-HPLC analysis of tafamidis, follow this troubleshooting workflow to determine their origin.
Common Scenarios for Tafamidis:
-
Early Eluting Peak: Could be the more polar acidic hydrolysis product, 4-amino-3-hydroxy-N-(3,5-dichlorophenyl)benzamide.
-
Poor Peak Shape (Tailing): Tafamidis is a weak acid. Ensure the mobile phase pH is controlled and appropriate for good peak symmetry. A pH of 6.5 has been shown to provide good peak shape. Tailing can also occur if the column is contaminated or degrading.
-
Variable Retention Times: Check for system issues like leaks, temperature fluctuations, or inconsistent mobile phase preparation. Ensure proper equilibration time between injections.
Guide 2: Designing a Forced Degradation Study
This guide provides a logical workflow for conducting a forced degradation study for tafamidis based on its known stability profile.
Visualizations of Degradation Pathways & Workflows
Predicted Acidic Degradation Pathway of Tafamidis
The primary degradation pathway under acidic conditions involves the hydrolysis of the benzoxazole ring to form an amidophenol derivative.
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method
This protocol is based on a validated method for the determination of tafamidis in capsule dosage forms and is suitable for stability studies.
-
Instrumentation: HPLC system with a UV or Photo Diode Array (PDA) detector.
-
Column: Ascentis® Express C18 (25 cm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of 25 mM potassium dihydrogen phosphate buffer (pH adjusted to 6.5) and acetonitrile in a ratio of 60:40 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
-
Detection Wavelength: 206 nm.
-
Diluent: Methanol.
-
Expected Retention Time: Approximately 4.9 minutes for tafamidis.
Procedure:
-
Standard Preparation: Accurately weigh and dissolve tafamidis reference standard in methanol to prepare a stock solution (e.g., 1000 µg/mL). Further dilute with methanol to a working concentration (e.g., 12 µg/mL).
-
Sample Preparation (Capsules): If analyzing capsules, the contents should be extracted with methanol to achieve a similar final concentration as the standard solution. Sonication may be required to ensure complete dissolution.
-
Forced Degradation Sample Preparation:
-
Acid: To a solution of tafamidis, add an appropriate volume of HCl (e.g., to a final concentration of 1-2N) and heat as required (e.g., 60°C for 1 hour). Cool and neutralize with an equivalent amount of NaOH before diluting to the final concentration with methanol.
-
Base: To a solution of tafamidis, add an appropriate volume of NaOH (e.g., to a final concentration of 1-2N) and heat. Cool and neutralize with an equivalent amount of HCl before diluting.
-
-
Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the blank (methanol), followed by the standard and sample preparations.
-
System Suitability: Before sample analysis, inject the standard solution in replicate (e.g., n=6). The system is suitable for use if the relative standard deviation (%RSD) for peak area is less than 2.0%.
-
Calculations: Quantify the amount of tafamidis and any degradation products by comparing peak areas from the sample chromatograms to those of the standard. For stability studies, calculate the percentage of remaining tafamidis and the percentage of each impurity relative to the initial concentration.
References
Troubleshooting poor reproducibility in Tafamidis binding assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common reproducibility issues encountered in Tafamidis binding assays. The information is tailored for researchers, scientists, and drug development professionals to help ensure the accuracy and consistency of their experimental results.
Frequently Asked questions (FAQs) & Troubleshooting
Q1: Why am I observing high variability in my Tafamidis binding affinity (Kd) values between experiments?
A1: High variability in dissociation constant (Kd) values is a common issue and can stem from several factors. Poor reproducibility can obscure the true binding affinity of Tafamidis for transthyretin (TTR).
Troubleshooting Steps:
-
Ensure Consistent Reagent Preparation: Use freshly prepared buffers and Tafamidis solutions for each experiment. Small variations in pH or buffer composition can significantly impact binding. Prepare and aliquot reagents in large batches to minimize batch-to-batch variability.[1]
-
Verify Protein Quality and Concentration: Ensure the purity and concentration of your TTR protein are consistent. Use a reliable method for protein quantification, such as a BCA assay, before each experiment. Degradation or aggregation of TTR will lead to inconsistent results.
-
Control Environmental Conditions: Maintain a consistent temperature throughout the assay.[1] Temperature fluctuations can alter binding kinetics and thermodynamics.
-
Standardize Protocols: Ensure that all experimental steps, including incubation times, washing steps, and instrument settings, are performed identically across all experiments.[1]
Q2: My Surface Plasmon Resonance (SPR) assay shows a high degree of non-specific binding. What are the potential causes and solutions?
A2: High non-specific binding (NSB) in SPR can mask the specific interaction between Tafamidis and TTR, leading to inaccurate kinetic data. NSB occurs when the analyte interacts with the sensor surface or other non-target molecules.[2]
Troubleshooting Steps:
-
Optimize Ligand Immobilization: The choice of which binding partner to immobilize is crucial. Generally, immobilizing the smaller binding partner as the ligand can help maximize the signal-to-noise ratio.[2]
-
Use a Reference Flow Cell: Always include a reference flow cell (without the immobilized ligand) to subtract any non-specific binding from the signal.
-
Add a Blocking Agent: Include bovine serum albumin (BSA) or another blocking agent in your running buffer to minimize non-specific interactions with the sensor chip surface.
-
Adjust Buffer Composition: Modifying the ionic strength or adding a small amount of a non-ionic detergent (e.g., Tween-20) to the running buffer can help reduce non-specific binding.
Q3: In my Isothermal Titration Calorimetry (ITC) experiment, the binding isotherm is poorly defined, making it difficult to determine the thermodynamic parameters. What could be wrong?
A3: A poorly defined ITC isotherm can result from several issues, including incorrect concentrations of reactants, buffer mismatch, or problems with the protein itself.
Troubleshooting Steps:
-
Accurate Concentration Determination: Precisely determine the concentrations of both TTR and Tafamidis. Inaccurate concentrations are a primary source of error in ITC experiments.
-
Buffer Matching: Ensure that the buffer used to dissolve Tafamidis is identical to the buffer in the sample cell containing TTR. Even small differences in buffer composition can generate significant heats of dilution, obscuring the binding signal. It is recommended to dialyze the protein against the final buffer.
-
Protein Quality: Use highly pure, monomeric TTR. Aggregated protein will lead to complex and uninterpretable binding isotherms.
-
Optimize Titration Parameters: Adjust the injection volume and spacing to ensure the titration covers the full binding curve, from unbound to saturated.
Q4: My fluorescence polarization (FP) assay has a low signal-to-noise ratio. How can I improve it?
A4: A low signal-to-noise ratio in an FP assay can make it difficult to accurately measure changes in polarization upon Tafamidis binding.
Troubleshooting Steps:
-
Optimize Fluorophore-Labeled Tracer Concentration: The concentration of the fluorescently labeled ligand (tracer) is critical. Use a concentration that is at or below the Kd of its interaction with TTR to ensure a good assay window.
-
Check for Quenching or Enhancement: Test for any inner filter effects or quenching of the fluorescent signal by Tafamidis or other buffer components.
-
Increase Incubation Time: Ensure that the binding reaction has reached equilibrium before taking measurements.
-
Use High-Quality Black Plates: Use non-binding, black microplates to minimize background fluorescence and light scatter.
Data Presentation: Troubleshooting Poor Reproducibility
The following tables summarize hypothetical quantitative data to illustrate common reproducibility issues in Tafamidis binding assays.
Table 1: Variability in Dissociation Constant (Kd) Determination by SPR
| Experiment ID | Tafamidis Concentration (nM) | TTR Immobilization Level (RU) | Kd (nM) | Standard Deviation (nM) | Coefficient of Variation (%) | Issue Identified |
| Good Reproducibility | 100 | 1500 | 25.2 | 1.5 | 5.9 | - |
| 100 | 1510 | 26.1 | ||||
| 100 | 1495 | 24.8 | ||||
| Poor Reproducibility | 100 | 1505 | 35.8 | 8.2 | 22.9 | Inconsistent reagent preparation |
| 100 | 1250 | 22.1 | ||||
| 100 | 1800 | 41.5 |
Table 2: Impact of Non-Specific Binding on Kinetic Parameters in SPR
| Condition | Analyte | kon (1/Ms) | koff (1/s) | Kd (nM) | Chi2 | Issue Identified |
| Low NSB | Tafamidis | 1.2 x 105 | 3.0 x 10-3 | 25.0 | 0.5 | - |
| High NSB | Tafamidis | 2.5 x 105 | 8.0 x 10-3 | 32.0 | 5.2 | Inadequate blocking of sensor surface |
Table 3: Troubleshooting ITC Isotherms
| Parameter | Ideal Isotherm | Poor Isotherm | Potential Cause |
| Stoichiometry (n) | ~1 | < 0.5 or > 1.5 | Inaccurate protein/ligand concentration, aggregated protein |
| Baseline | Stable and flat | Drifting or noisy | Buffer mismatch, dirty cell/syringe |
| Heat Signal | Significant and saturable | Weak or non-saturable | Protein concentration too low, inactive protein |
Experimental Protocols
Methodology 1: Surface Plasmon Resonance (SPR)
-
Immobilization of TTR: Covalently immobilize recombinant human TTR onto a CM5 sensor chip via amine coupling.
-
Analyte Preparation: Prepare a serial dilution of Tafamidis in a running buffer (e.g., HBS-EP+).
-
Binding Analysis: Inject the Tafamidis solutions over the immobilized TTR surface and a reference flow cell.
-
Data Processing: Subtract the reference sensorgram from the active sensorgram. Fit the resulting data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kon), dissociation rate constant (koff), and the dissociation constant (Kd).
Methodology 2: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: Dialyze purified TTR and dissolve Tafamidis in the same buffer (e.g., 20 mM phosphate buffer, 150 mM NaCl, pH 7.4).
-
Loading the Calorimeter: Load the TTR solution into the sample cell and the Tafamidis solution into the injection syringe.
-
Titration: Perform a series of injections of the Tafamidis solution into the TTR solution while monitoring the heat change.
-
Data Analysis: Integrate the heat peaks and plot the heat change per injection against the molar ratio of ligand to protein. Fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Methodology 3: Fluorescence Polarization (FP) Assay
-
Reagent Preparation: Prepare a solution of a fluorescently labeled TTR ligand (tracer) and a series of Tafamidis dilutions in an appropriate assay buffer.
-
Assay Setup: In a black microplate, combine the tracer, TTR, and varying concentrations of Tafamidis.
-
Incubation: Incubate the plate at a constant temperature to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.
-
Data Analysis: Plot the change in fluorescence polarization as a function of Tafamidis concentration to determine the IC50 value.
Visualizations
Caption: Mechanism of TTR stabilization by Tafamidis.
Caption: A logical workflow for troubleshooting reproducibility.
Caption: A standard experimental workflow for SPR.
References
Impact of plasma proteins on Tafamidis efficacy in vitro
Welcome to the technical support center for researchers investigating the in vitro efficacy of Tafamidis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a specific focus on the impact of plasma proteins.
Frequently Asked Questions (FAQs)
Q1: How does Tafamidis work to stabilize transthyretin (TTR)?
A: Tafamidis is a rationally designed kinetic stabilizer that binds with high affinity and selectivity to the two thyroxine-binding sites on the transthyretin (TTR) tetramer[1][2][3]. Under normal physiological conditions, the TTR tetramer can dissociate into its constituent monomers. This dissociation is the rate-limiting step in TTR amyloidogenesis, as the monomers can misfold and aggregate into amyloid fibrils[3][4]. By binding to the tetramer, Tafamidis stabilizes its quaternary structure, raising the energy barrier for dissociation and thus inhibiting the entire amyloid cascade.
Q2: We observe lower Tafamidis efficacy in human plasma compared to a simple buffer system. Why is this?
A: This is an expected observation. Tafamidis is highly bound (>99.5%) to plasma proteins. While it binds selectively to its target, TTR, it also binds to other abundant plasma proteins, most notably albumin. This binding creates a dynamic equilibrium where a significant fraction of the drug is sequestered by albumin, reducing the free concentration of Tafamidis available to bind to TTR. Consequently, a higher total concentration of Tafamidis is required in plasma to achieve the same level of TTR stabilization as in a protein-free buffer.
Q3: Does the high plasma protein binding render Tafamidis ineffective?
A: No. Despite the high degree of plasma protein binding, Tafamidis effectively stabilizes TTR both in vitro and ex vivo in human plasma. Nonclinical studies and clinical data show that at therapeutic concentrations, Tafamidis achieves near-complete TTR stabilization. This indicates that its binding affinity for TTR is sufficiently high to effectively compete with and overcome the effects of non-specific binding to other plasma proteins. For example, a 7.2 µM concentration of Tafamidis has been shown to strongly stabilize TTR in plasma samples, even under the harsh denaturing conditions of a urea-stress assay.
Q4: Does Tafamidis compete with thyroxine for binding to TTR?
A: Yes. Tafamidis binds to the thyroxine (T4) binding sites on the TTR tetramer. This is the basis of its stabilization mechanism. As a result, the use of Tafamidis can lead to a decrease in serum concentrations of total thyroxine due to its displacement from TTR. However, this has not been associated with clinical findings of hypothyroidism.
Q5: How can I quantify the level of TTR stabilization in my plasma samples?
A: The most common method is an immunoturbidimetric assay, which measures the stability of TTR tetramers under chemical stress (e.g., urea). The percentage of TTR stabilization can be calculated by comparing the fraction of initial (FOI) TTR tetramer concentration in Tafamidis-treated samples versus untreated baseline samples after incubation with the denaturant. The formula is:
Percent TTR Stabilization = [(FOIdosed - FOIbaseline) / FOIbaseline] x 100
Another powerful technique is the subunit exchange assay, which measures the rate of tetramer dissociation under physiologic conditions and can provide detailed kinetic information.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low TTR Stabilization Despite Correct Tafamidis Concentration | 1. Urea Denaturation Issues: Urea can lower the binding affinity of Tafamidis to TTR. The concentration and incubation time with urea may be too harsh for your specific conditions. 2. Plasma Sample Variability: Baseline TTR concentration and stability can vary between plasma samples from different donors. Patients with certain hepatic impairments may have lower TTR levels. 3. Incorrect Stoichiometry: Nonclinical studies suggest a Tafamidis:TTR stoichiometry of 1–1.5:1 should be sufficient to stabilize TTR. Ensure your dosing calculations account for the baseline TTR concentration in the plasma. | 1. Optimize Urea Assay: Titrate the urea concentration and incubation time to find a window where baseline TTR shows partial dissociation, allowing for a clear measurement of stabilization. 2. Characterize Plasma: Measure baseline TTR concentration for each plasma lot. If possible, use a pooled plasma source for consistency. 3. Verify Concentrations: Re-verify the concentrations of your Tafamidis stock and the TTR concentration in your plasma samples. |
| High Variability Between Replicates | 1. Pipetting Inaccuracy: Small volume errors, especially with viscous plasma or concentrated drug stocks, can lead to large variations. 2. Inconsistent Incubation: Variations in incubation times or temperatures, particularly during the urea denaturation step, can affect results. 3. Assay Edge Effects: Wells on the outer edges of a microplate can experience different evaporation rates or temperature shifts. | 1. Use Calibrated Pipettes: Use reverse pipetting for viscous liquids like plasma. Prepare master mixes to minimize pipetting steps. 2. Ensure Uniform Incubation: Use a calibrated incubator. For microplates, ensure even heating. Stagger the addition of reagents to ensure consistent timing for each well. 3. Mitigate Plate Effects: Avoid using the outer wells of the plate for samples. Fill outer wells with buffer or media to create a humidity barrier. |
| Unexpected Increase in TTR Levels Post-Treatment | 1. Biological Effect of Tafamidis: This is an expected outcome. By stabilizing the TTR tetramer, Tafamidis reduces its clearance rate, leading to an increase in the total serum TTR concentration over time. 2. Assay Specificity: Ensure your assay specifically measures the native, tetrameric form of TTR. | 1. Acknowledge the Mechanism: This increase is consistent with the drug's mechanism of action and can be considered a pharmacodynamic marker of target engagement. 2. Use Validated Assays: Employ validated antibodies and protocols that are specific for the tetrameric conformation of TTR. |
Quantitative Data Summary
Table 1: Binding Affinities of Tafamidis to TTR and Albumin
| Ligand | Protein | Binding Constant (Kd) | Comments |
| Tafamidis | Transthyretin (TTR) | Kd1: ~2 nM Kd2: ~200 nM | Binds with high affinity and negative cooperativity to the two sites on the TTR tetramer. |
| Tafamidis | Albumin | Kd,Alb: ~1.8 µM | Tafamidis also binds to albumin, which is present at a much higher concentration in plasma and competes for binding. |
Table 2: In Vitro / Ex Vivo TTR Stabilization with Tafamidis
| Tafamidis Concentration / Molar Ratio | Assay Condition | Observed Effect | Reference |
| 3.6 µM (1:1 ratio with TTR) | Purified TTR, pH 4.4 (Fibril-promoting) | Dose-dependent inhibition of amyloidogenesis. | |
| 7.2 µM | Human Plasma + Urea | Strong stabilization of wild-type, V30M, and V122I TTR variants. | |
| Dose-relevant plasma concentrations | Human Plasma (Subunit Exchange Assay) | ≥96% stabilization of the TTR tetramer. | |
| Therapeutic Dosing (Clinical) | Ex Vivo Plasma (Subunit Exchange Assay) | ~40% decrease in TTR tetramer dissociation rate, associated with clinical efficacy. |
Experimental Protocols
Protocol 1: TTR Stabilization by Immunoturbidimetric Assay
This protocol provides a general framework for assessing TTR stabilization in plasma using urea-mediated denaturation.
-
Sample Preparation:
-
Thaw human plasma samples (control and test) on ice.
-
Prepare a stock solution of Tafamidis in a suitable solvent (e.g., DMSO).
-
Spike plasma samples with Tafamidis to achieve the desired final concentrations (e.g., 7.2 µM). Include a vehicle-only control. Ensure the final solvent concentration is low (<1%) and consistent across all samples.
-
Prepare a baseline aliquot for each sample that will not undergo denaturation.
-
-
Urea Denaturation:
-
To the test samples, add a concentrated urea solution to achieve a final concentration that induces partial TTR dissociation (e.g., 4.8 M).
-
Incubate all samples (denatured and baseline) at a controlled temperature (e.g., 37°C) for a fixed period (e.g., 48 hours).
-
-
Crosslinking and Quantification:
-
Stop the denaturation reaction by adding a crosslinking agent like glutaraldehyde.
-
Quantify the remaining concentration of tetrameric TTR in all samples using a validated commercial immunoturbidimetric assay on a clinical chemistry analyzer, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the Fraction of Initial (FOI) TTR for each sample: FOI = (TTR concentration post-incubation) / (TTR concentration in baseline aliquot).
-
Calculate the Percent TTR Stabilization using the formula provided in the FAQ section.
-
Protocol 2: TTR Subunit Exchange Assay
This assay measures the rate of TTR dissociation under physiological conditions by tracking the exchange of subunits between labeled and unlabeled TTR tetramers.
-
Reagent Preparation:
-
Prepare two batches of recombinant TTR: one unlabeled and one isotopically labeled (e.g., with 15N or 13C) or fluorescently tagged.
-
Prepare Tafamidis stock solutions at various concentrations.
-
-
Assay Setup:
-
In a physiological buffer or human plasma, mix the labeled and unlabeled TTR homotetramers.
-
Add Tafamidis at various molar ratios to the TTR mixture (e.g., 0, 1, 1.25, 2).
-
-
Incubation and Sampling:
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 24, 48, 72, 96 hours), take aliquots of the reaction.
-
-
Analysis:
-
Analyze the aliquots using non-denaturing mass spectrometry or another technique capable of distinguishing between the different tetrameric species (e.g., fully labeled, fully unlabeled, and hybrid tetramers).
-
The appearance of hybrid tetramers over time reflects the rate of subunit exchange, which is equal to the rate of tetramer dissociation.
-
-
Data Analysis:
-
Plot the fraction of exchanged subunits versus time for each Tafamidis concentration.
-
The rate of exchange will be slower in the presence of Tafamidis, demonstrating kinetic stabilization. The data can be fit to kinetic models to derive dissociation constants.
-
Visualizations
Caption: Tafamidis binds to the TTR tetramer, inhibiting its dissociation into amyloidogenic monomers.
Caption: Experimental workflow for the TTR stabilization immunoturbidimetric assay.
Caption: Equilibrium of Tafamidis binding to TTR and Albumin in plasma.
References
- 1. Mechanism of Action and Clinical Application of Tafamidis in Hereditary Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Tafamidis? [synapse.patsnap.com]
- 3. Tafamidis for Cardiac Transthyretin Amyloidosis [e-jcpp.org]
- 4. Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade - PMC [pmc.ncbi.nlm.nih.gov]
Tafamidis Pharmacokinetic Studies: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the refinement of protocols related to Tafamidis pharmacokinetic (PK) studies.
Frequently Asked Questions (FAQs)
Q1: What are the key pharmacokinetic properties of Tafamidis?
A1: Tafamidis is characterized by high plasma protein binding (>99.5%), primarily to transthyretin (TTR).[1][2] It is metabolized mainly through glucuronidation and is primarily excreted in the feces as an unchanged drug (approximately 59%) and in the urine as a glucuronide metabolite (approximately 22%).[2][3] The mean half-life is approximately 49 hours.[3]
Q2: How does food impact the pharmacokinetics of Tafamidis?
A2: The administration of Tafamidis with a high-fat, high-calorie meal can reduce the rate of absorption, but it does not significantly affect the overall extent of absorption (AUC). Therefore, no clinically meaningful differences in pharmacokinetics are observed.
Q3: Are there any known drug-drug interactions with Tafamidis?
A3: Yes, dose adjustments may be necessary when Tafamidis is co-administered with substrates of the Breast Cancer Resistance Protein (BCRP) transporter, such as methotrexate, rosuvastatin, and imatinib. Tafamidis can increase the serum concentration of these drugs.
Q4: What are the recommended dosages for Tafamidis?
A4: Tafamidis is available in two forms: Tafamidis meglumine 20 mg capsules and Tafamidis free acid 61 mg capsules. The recommended dosage for transthyretin amyloid cardiomyopathy (ATTR-CM) is either 80 mg of this compound (four 20 mg capsules) or 61 mg of Tafamidis free acid (one capsule) taken orally once daily. These doses are bioequivalent.
Q5: How does hepatic impairment affect the pharmacokinetics of Tafamidis?
A5: Patients with moderate hepatic impairment may show decreased systemic exposure to Tafamidis. However, due to lower TTR levels in these patients, the drug exposure relative to the amount of TTR is generally sufficient to maintain TTR tetramer stabilization. The effect of severe hepatic impairment on Tafamidis PK is not known.
Troubleshooting Guides
Bioanalytical Method (LC-MS/MS) Issues
Problem: High variability or poor reproducibility in plasma concentration measurements.
-
Possible Cause 1: Inconsistent Sample Handling. Tafamidis is highly protein-bound. Variability in sample collection (e.g., use of different anticoagulants), processing, or storage can affect the unbound fraction and lead to inconsistent results.
-
Solution: Standardize sample handling procedures. Use a consistent anticoagulant (e.g., EDTA) and ensure uniform centrifugation and storage conditions (-80°C).
-
-
Possible Cause 2: Matrix Effects. Endogenous components in plasma can interfere with the ionization of Tafamidis and the internal standard (IS) in the mass spectrometer, leading to ion suppression or enhancement.
-
Solution: Employ a robust sample extraction method such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances. Use a stable isotope-labeled internal standard if available to compensate for matrix effects.
-
-
Possible Cause 3: Issues with the Internal Standard (IS). An inappropriate or unstable IS can lead to inaccurate quantification.
-
Solution: Select an IS with physicochemical properties similar to Tafamidis. A stable isotope-labeled Tafamidis is ideal. Ensure the IS is added at a consistent concentration to all samples and standards early in the preparation process.
-
Problem: Low recovery of Tafamidis during sample extraction.
-
Possible Cause 1: Suboptimal Extraction Solvent. The choice of solvent in LLE or SPE is critical for efficient extraction.
-
Solution: Optimize the extraction solvent system. For LLE, a combination of an organic solvent (e.g., ethyl acetate) and an acidic modifier may be effective. For SPE, screen different sorbents and elution solvents.
-
-
Possible Cause 2: High Protein Binding. The extensive binding of Tafamidis to plasma proteins can hinder its extraction.
-
Solution: Incorporate a protein precipitation step with a solvent like acetonitrile or methanol prior to LLE or SPE. Ensure complete dissociation of the drug from proteins.
-
Plasma Protein Binding Assay Issues
Problem: Inaccurate determination of the unbound fraction of Tafamidis.
-
Possible Cause 1: Non-specific Binding. Tafamidis may bind to the dialysis membrane or other components of the assay apparatus, leading to an overestimation of protein binding.
-
Solution: Use low-binding materials for the assay setup. Pre-treat the dialysis membrane as recommended by the manufacturer to minimize non-specific binding.
-
-
Possible Cause 2: Equilibrium Not Reached. Insufficient dialysis time can result in an underestimation of the unbound fraction.
-
Solution: Optimize the dialysis time to ensure that equilibrium is achieved. This can be determined by measuring the unbound concentration at multiple time points.
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Tafamidis in Healthy Volunteers
| Parameter | Value | Reference |
| Tmax (Time to Peak Concentration) | ~2.0 - 4.0 hours | |
| Cmax (Peak Plasma Concentration) | Varies with dose | |
| Half-life (t½) | ~49 - 59 hours | |
| Apparent Volume of Distribution (Vd) | 16 - 18.5 L | |
| Oral Clearance | ~0.228 - 0.263 L/h | |
| Plasma Protein Binding | >99.5% |
Detailed Experimental Protocols
Protocol 1: Quantification of Tafamidis in Human Plasma using LC-MS/MS
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample, add 25 µL of internal standard solution (e.g., stable isotope-labeled Tafamidis).
-
Add 50 µL of 0.1 M HCl to acidify the sample.
-
Add 600 µL of ethyl acetate as the extraction solvent.
-
Vortex for 5 minutes, then centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 10 mM ammonium formate in water (A) and acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Tafamidis: m/z 305.4 → 261.4; IS: specific to the chosen internal standard.
-
Protocol 2: Plasma Protein Binding Assessment by Equilibrium Dialysis
-
Apparatus Preparation:
-
Prepare the dialysis assembly with a semi-permeable membrane (e.g., 12-14 kDa MWCO).
-
Pre-condition the membrane according to the manufacturer's instructions.
-
-
Sample Incubation:
-
Spike human plasma with Tafamidis to the desired concentration.
-
Add the spiked plasma to one chamber of the dialysis cell and an equal volume of dialysis buffer (e.g., phosphate-buffered saline, pH 7.4) to the other chamber.
-
Incubate the assembly at 37°C with gentle shaking for a pre-determined time to reach equilibrium (e.g., 4-6 hours).
-
-
Sample Analysis:
-
After incubation, collect aliquots from both the plasma and buffer chambers.
-
Determine the concentration of Tafamidis in both aliquots using a validated LC-MS/MS method (as described in Protocol 1).
-
-
Calculation:
-
% Bound = ((Total Concentration - Unbound Concentration) / Total Concentration) * 100
-
Total Concentration is the concentration in the plasma chamber.
-
Unbound Concentration is the concentration in the buffer chamber.
-
Visualizations
References
Validation & Comparative
Tafamidis vs. AG10 (Acoramidis): A Comparative Guide to Transthyretin Stabilization Efficiency
For Researchers, Scientists, and Drug Development Professionals
Transthyretin (TTR) amyloidosis is a progressive and life-threatening disease characterized by the destabilization of the TTR protein tetramer. This dissociation into monomers leads to misfolding and aggregation, forming amyloid fibrils that deposit in various organs, primarily the heart and nerves. Small molecule stabilizers that bind to the TTR tetramer are a cornerstone of therapy, preventing this initial dissociation step. This guide provides a detailed comparison of two prominent TTR stabilizers: Tafamidis, an approved therapy for ATTR cardiomyopathy (ATTR-CM), and AG10 (Acoramidis), a next-generation stabilizer that has shown significant promise in clinical trials.
Mechanism of Action: Stabilizing the TTR Tetramer
Both Tafamidis and AG10 function by binding to the two thyroxine-binding sites on the TTR tetramer. This binding reinforces the interface between the dimers, kinetically stabilizing the native tetrameric structure and inhibiting its dissociation into pathogenic monomers.[1][2] This is the rate-limiting step in the amyloid cascade, and its inhibition is the primary therapeutic goal.[1][3]
AG10 is specifically designed to mimic the stabilizing effect of a naturally occurring "rescue mutation" in the TTR gene, T119M, which is known to protect individuals from developing ATTR.[4] This mimicry is thought to contribute to its potent stabilizing effects.
References
A Comparative Analysis of Tafamidis and Other TTR Kinetic Stabilizers in the Treatment of Transthyretin Amyloidosis
For Immediate Release
A comprehensive review of transthyretin (TTR) kinetic stabilizers reveals a competitive landscape in the management of transthyretin amyloidosis (ATTR), a progressive and fatal disease. This guide offers an objective comparison of Tafamidis, the first approved pharmacotherapy for ATTR, with other notable stabilizers such as Acoramidis (AG10), Diflunisal, and Tolcapone, supported by experimental data to inform researchers, scientists, and drug development professionals.
Transthyretin amyloidosis is caused by the destabilization and dissociation of the TTR protein tetramer into monomers, which then misfold and aggregate into amyloid fibrils that deposit in various organs, primarily the heart and nerves.[1][2][3] TTR kinetic stabilizers function by binding to the thyroxine-binding sites on the TTR tetramer, stabilizing its native quaternary structure and preventing its dissociation, thereby halting the amyloidogenic cascade.[1][3]
Mechanism of Action of TTR Kinetic Stabilizers
The core therapeutic strategy of TTR kinetic stabilizers is to prevent the initial, rate-limiting step of amyloidogenesis: the dissociation of the TTR tetramer. By binding to the two thyroxine-binding pockets of the TTR tetramer, these small molecules increase the energetic barrier for dissociation, effectively locking the tetramer in its native, non-pathogenic conformation. This mechanism slows the formation of amyloidogenic monomers and subsequent toxic aggregates and amyloid fibrils.
Comparative Efficacy of TTR Kinetic Stabilizers
The efficacy of TTR kinetic stabilizers is primarily assessed by their ability to stabilize the TTR tetramer. This is often quantified through various in vitro and ex vivo assays.
| Stabilizer | Mechanism Class | Key Efficacy Data |
| Tafamidis | Benzoxazole derivative | First-in-class approved stabilizer. In the pivotal ATTR-ACT trial, Tafamidis demonstrated a significant reduction in all-cause mortality and cardiovascular-related hospitalizations compared to placebo. At a dose of 80 mg daily, it achieves near-maximal TTR stabilization. |
| Acoramidis (AG10) | TTR stabilizer | Designed to mimic the protective T119M TTR variant. Phase 2 data showed near-complete TTR stabilization (>90%) at day 28. At a 10 μM plasma concentration, AG10 is slightly more potent as a kinetic stabilizer than Tafamidis and Tolcapone. Acoramidis exhibits a 4-fold longer residence time on TTR compared to Tafamidis, suggesting a higher affinity. |
| Diflunisal | Non-steroidal anti-inflammatory drug (NSAID) | Used off-label for ATTR. A clinical trial in patients with familial amyloidotic polyneuropathy (FAP) showed it slowed the progression of neurologic impairment. It is substantially less potent than Tafamidis, AG10, and Tolcapone, requiring higher plasma concentrations for effect. |
| Tolcapone | Catechol-O-methyltransferase (COMT) inhibitor | Repurposed for ATTR. In vitro studies show a higher binding affinity for TTR than Tafamidis. It has been shown to completely stabilize plasmatic TTR in a Phase IIa study for FAP. However, its use is associated with a risk of hepatotoxicity. |
Quantitative Comparison of Stabilizer Potency
The potency of these stabilizers can be compared by the concentration required to achieve a certain level of TTR stabilization.
| Stabilizer | Concentration for 90% Inhibition of TTR Dissociation | Relative Potency (at 10 µM) |
| Acoramidis (AG10) | 5.7 µM | Highest |
| Tolcapone | 10.3 µM | High |
| Tafamidis | 12.0 µM | High |
| Diflunisal | 188 µM | Lowest |
Experimental Protocols
The evaluation of TTR kinetic stabilizers relies on a set of specialized biochemical and biophysical assays.
TTR Subunit Exchange Assay
This is considered the gold standard for measuring TTR kinetic stabilization under physiological conditions.
Principle: This assay measures the rate of dissociation of the TTR tetramer by monitoring the exchange of subunits between two differentially tagged TTR homotetramers. A kinetic stabilizer will slow down this exchange rate.
Methodology:
-
Two populations of recombinant wild-type TTR are prepared: one untagged and one with a dual-FLAG tag.
-
These are mixed in human plasma in the presence or absence of the kinetic stabilizer being tested.
-
At various time points, aliquots are taken, and the exchange of subunits is quenched.
-
The different TTR tetramer species (untagged, single-tagged, and dual-tagged) are separated and quantified using immuno-mass spectrometry.
-
The rate of subunit exchange is calculated, which reflects the rate of tetramer dissociation.
Fluorescent Probe Exclusion (FPE) Assay
This assay measures the occupancy of the thyroxine-binding sites on TTR by a stabilizer.
Principle: A fluorescent probe binds to the thyroxine-binding sites of TTR and fluoresces. A kinetic stabilizer will compete with the probe for these binding sites, leading to a decrease in fluorescence.
Methodology:
-
Purified TTR is incubated with a fluorescent probe.
-
The kinetic stabilizer is added at varying concentrations.
-
The fluorescence is measured.
-
The decrease in fluorescence is proportional to the binding of the stabilizer to TTR.
Western Blot Analysis for TTR Stabilization
This assay assesses the ability of a stabilizer to prevent TTR denaturation under stress conditions.
Principle: TTR tetramers are subjected to denaturing conditions (e.g., acidic pH or urea). In the presence of an effective stabilizer, the TTR tetramer will resist denaturation and remain intact.
Methodology:
-
TTR is incubated with or without the stabilizer under denaturing conditions for a set period.
-
The samples are then analyzed by non-denaturing polyacrylamide gel electrophoresis (PAGE) followed by Western blotting using an anti-TTR antibody.
-
The amount of intact TTR tetramer is quantified.
Conclusion
Tafamidis has paved the way for the treatment of ATTR by validating the therapeutic approach of TTR kinetic stabilization. The landscape of TTR stabilizers is evolving, with newer agents like Acoramidis showing promise with potentially higher potency and binding affinity. While repurposed drugs like Diflunisal and Tolcapone offer additional options, their use may be limited by lower potency or safety concerns. The choice of a TTR kinetic stabilizer in a clinical or research setting will depend on a comprehensive evaluation of its efficacy, safety profile, and pharmacokinetic properties. The experimental methods outlined provide a robust framework for the continued development and comparison of these life-altering therapies.
References
A Researcher's Guide to Cross-Validation of Transthyretin (TTR) Stabilization Assays
For researchers, scientists, and drug development professionals, the accurate assessment of transthyretin (TTR) kinetic stabilization is paramount in the pursuit of effective therapeutics for TTR-related amyloidoses. This guide provides a comprehensive comparison of commonly employed assays, supported by experimental data, to aid in the selection of appropriate methods for cross-validation.
The dissociation of the TTR tetramer into its monomeric subunits is the rate-limiting step in the amyloidogenic cascade. Kinetic stabilizers that bind to the native TTR tetramer can prevent this dissociation, thereby inhibiting the formation of amyloid fibrils. A variety of in vitro and ex vivo assays have been developed to quantify the efficacy of these stabilizers. This guide delves into the principles, protocols, and comparative data of key methodologies to provide a framework for robust cross-validation.
Comparative Analysis of TTR Stabilization Assays
The selection of an appropriate assay for determining TTR stabilization is critical and often depends on the stage of drug discovery and the specific questions being addressed. While some assays are suited for high-throughput screening, others provide a more physiologically relevant measure of a compound's efficacy. Cross-validation using orthogonal methods is therefore essential to confirm the stabilizing effect of a lead compound.
| Assay Type | Principle | Advantages | Disadvantages | Key Analytes |
| Subunit Exchange Assay | Measures the rate of dissociation of the TTR tetramer under physiological conditions by tracking the exchange of subunits between labeled and unlabeled TTR homotetramers.[1][2] | Considered the "gold standard" as it directly measures tetramer dissociation in a native environment like human plasma.[3] | Technically demanding and lower throughput compared to other methods. | Rate of subunit exchange (k_ex_) |
| Denaturation-Based Assays (e.g., Western Blot, Immunoturbidimetry) | Quantifies the amount of intact TTR tetramer remaining after exposure to a chemical (e.g., urea) or physical (e.g., acid) denaturant.[4][5] | Widely used, relatively straightforward, and can be adapted for higher throughput. | Performed under non-physiological conditions which may alter ligand affinity and not accurately reflect in vivo stabilization. | Percentage of remaining TTR tetramer |
| Fluorescence Probe Exclusion (FPE) Assay | Indirectly measures the occupancy of the thyroxine-binding pocket by a kinetic stabilizer by monitoring the displacement of a fluorescent probe. | Performed under physiological conditions and suitable for determining binding site occupancy. | An indirect measure of stabilization; high occupancy does not always perfectly correlate with stabilization for all compounds. | Percent TTR occupancy |
| Fluorescence Polarization (FP) Assay | A competitive binding assay that measures the displacement of a fluorescently labeled ligand from TTR by a test compound. | Homogeneous assay format, suitable for high-throughput screening of compound libraries. | An indirect measure of binding affinity, not a direct measure of stabilization kinetics. | IC50 values |
| TTR Aggregation Inhibition Assay | Measures the ability of a compound to inhibit the formation of TTR amyloid fibrils, often induced by acidic conditions. | Directly assesses the inhibition of the final step in the amyloid cascade. | Fibril formation is induced under non-physiological conditions. | Percentage of fibril formation inhibition |
| Isothermal Titration Calorimetry (ITC) | Directly measures the thermodynamic parameters (enthalpy, entropy, and binding affinity) of the interaction between a compound and TTR. | Provides a complete thermodynamic profile of the binding interaction. | Lower throughput and requires larger amounts of protein and compound. | Dissociation constant (Kd), enthalpy (ΔH), entropy (ΔS) |
Quantitative Comparison of TTR Stabilizers Across Different Assays
Direct comparison of results from different assays is crucial for a comprehensive understanding of a compound's stabilizing potential. The following table summarizes publicly available data for two prominent TTR stabilizers, Tafamidis and Acoramidis (AG10), across various platforms.
| Compound | Assay | Matrix | Result | Reference |
| Tafamidis | Subunit Exchange | Human Plasma | Dissociation limited to ~10% of normal at 12.0 µM | |
| Western Blot (Acid Denaturation) | Human Serum | ~50-75% stabilization at 20 µM | ||
| Fluorescence Probe Exclusion (FPE) | Buffer | ~65% occupancy at 20 µM | ||
| Isothermal Titration Calorimetry (ITC) | Buffer | K_d_ = 4.4 ± 1.3 nM | ||
| Acoramidis (AG10) | Subunit Exchange | Human Plasma | Dissociation limited to ~10% of normal at 5.7 µM | |
| Western Blot (Acid Denaturation) | Human Serum | 95.4 ± 4.8% stabilization at 10 µM | ||
| Fluorescence Probe Exclusion (FPE) | Buffer | 96.6 ± 2.1% occupancy at 10 µM | ||
| Isothermal Titration Calorimetry (ITC) | Buffer | K_d_ = 4.8 ± 1.9 nM |
Note: The presented values are for comparative purposes and may vary based on specific experimental conditions.
Studies have shown a good correlation between TTR occupancy measured by FPE and TTR stabilization determined by Western blot for Acoramidis. However, it is important to note that denaturation-based assays, while useful for initial screening, may not always align with the results from the gold-standard subunit exchange assay, which is performed under physiological conditions.
Experimental Protocols
Detailed methodologies are critical for the reproducibility and comparison of results. Below are outlines of the experimental protocols for key TTR stabilization assays.
Subunit Exchange Assay
-
Preparation of Reagents: Prepare purified, untagged wild-type TTR and dual-FLAG-tagged wild-type TTR (FT2-WT TTR).
-
Reaction Setup: In human plasma or a suitable buffer, incubate endogenous or purified untagged TTR with a substoichiometric amount of FT2-WT TTR in the presence or absence of the test compound.
-
Time-Course Sampling: At various time points, collect aliquots of the reaction mixture.
-
Quenching and Labeling: Stop the subunit exchange by adding an excess of a fluorogenic small molecule that covalently labels the TTR tetramers.
-
Analysis: Separate the different TTR tetramer species (untagged, tagged, and hybrid) using ion-exchange chromatography and quantify the fluorescently labeled species.
-
Data Interpretation: Calculate the rate of subunit exchange, which reflects the rate of tetramer dissociation.
Western Blot Assay for TTR Tetramer Stabilization
-
Sample Preparation: Incubate human serum or purified TTR with the test compound or vehicle control.
-
Denaturation: Induce TTR dissociation by adding an acid (e.g., to pH 4.0) or a chemical denaturant (e.g., urea) and incubate for a defined period (e.g., 72 hours).
-
Cross-linking: Stop the denaturation and stabilize the remaining tetramers by adding a cross-linking agent like glutaraldehyde.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE under non-reducing conditions and transfer them to a nitrocellulose membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific for TTR, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Quantification: Visualize the bands and quantify the intensity of the TTR tetramer band relative to the control.
Fluorescence Probe Exclusion (FPE) Assay
-
Reagent Preparation: Prepare solutions of purified TTR, the test compound, and a fluorescent probe that binds to the thyroxine-binding site of TTR.
-
Reaction Mixture: In a microplate, combine TTR and the test compound at various concentrations.
-
Probe Addition: Add the fluorescent probe to the mixture.
-
Incubation: Allow the binding to reach equilibrium.
-
Fluorescence Measurement: Measure the fluorescence intensity. The displacement of the probe by the test compound will result in a decrease in fluorescence.
-
Data Analysis: Calculate the percent occupancy of the TTR binding site by the test compound.
Visualizing TTR Stabilization and Assay Workflows
Understanding the underlying biological pathway and the experimental procedures is facilitated by clear visualizations.
Conclusion
The cross-validation of TTR stabilization assays is a critical step in the development of novel therapeutics for TTR amyloidosis. While high-throughput screening assays are invaluable for initial hit identification, subsequent validation using more physiologically relevant methods, such as the subunit exchange assay, is essential. A thorough understanding of the principles, advantages, and limitations of each assay, combined with a direct comparison of quantitative data, will empower researchers to make informed decisions and confidently advance the most promising TTR kinetic stabilizers in their drug discovery pipeline.
References
- 1. Transthyretin Kinetic Stabilizers for ATTR Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blinded potency comparison of transthyretin kinetic stabilizers by subunit exchange in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transthyretin Kinetic Stabilizers for ATTR Amyloidosis: A Narrative Review of Mechanisms and Therapeutic Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enthalpy-driven Stabilization of Transthyretin by AG10 Mimics a Naturally Occurring Genetic Variant That Protects from Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of transthyretin instability in patients with wild-type transthyretin amyloid cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Tafamidis Binding to Transthyretin: A Comparative Guide to Mass Spectrometry and Alternative Biophysical Techniques
For researchers, scientists, and drug development professionals, confirming the binding of a kinetic stabilizer like Tafamidis to its target, transthyretin (TTR), is a critical step in understanding its mechanism of action and therapeutic efficacy. This guide provides a detailed comparison of mass spectrometry and other widely used biophysical methods for this purpose, supported by experimental data and protocols.
Tafamidis is a therapeutic agent that stabilizes the tetrameric structure of TTR, preventing its dissociation into monomers—a key step in the pathogenesis of transthyretin amyloidosis (ATTR).[1][2][3] Various analytical techniques can be employed to characterize the binding of Tafamidis to TTR, each with its own set of advantages and limitations. This guide focuses on native mass spectrometry as a direct method for observing the drug-protein complex and compares it with indirect mass spectrometry approaches and other common biophysical assays such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Microscale Thermophoresis (MST).
Quantitative Comparison of Tafamidis-TTR Binding Assays
The following table summarizes key quantitative data obtained from various experimental methods used to assess the binding of Tafamidis to TTR.
| Method | Key Parameters Measured | Reported Values for Tafamidis-TTR Interaction | Reference |
| Native Mass Spectrometry | Stoichiometry of binding | 1:1 and 2:1 (Tafamidis:TTR tetramer) | Inferred from multiple sources |
| Isothermal Titration Calorimetry (ITC) | Dissociation constants (Kd1, Kd2) | Kd1: ~2 nM, Kd2: ~200 nM (negative cooperativity) | [2][4] |
| Surface Plasmon Resonance (SPR) | Association (kon) and dissociation (koff) rates, Kd | Kd values are method-dependent; longer residence time for other stabilizers has been noted. | |
| Microscale Thermophoresis (MST) | Dissociation constant (Kd) | Kd values are comparable to other methods. | |
| Subunit Exchange Assay | Rate of tetramer dissociation, stabilization efficacy | Significant reduction in subunit exchange, indicating stabilization. | |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Fraction of unbound Tafamidis | Used to determine binding to TTR and albumin in plasma. |
Experimental Workflows and Methodologies
Mass Spectrometry-Based Approaches
Mass spectrometry (MS) offers a powerful platform for studying protein-ligand interactions. Both direct and indirect MS methods can be applied to the Tafamidis-TTR system.
Native Mass Spectrometry (Direct Detection)
Native MS allows for the direct observation of the non-covalent Tafamidis-TTR complex in the gas phase, providing information on binding stoichiometry and complex stability.
Experimental Protocol for Native Mass Spectrometry:
-
Sample Preparation:
-
Purified wild-type or variant TTR is buffer exchanged into a volatile aqueous buffer, typically 100-200 mM ammonium acetate, pH 7.0-7.5.
-
Tafamidis is dissolved in a suitable solvent (e.g., DMSO) and then diluted into the ammonium acetate buffer.
-
TTR (final concentration 1-10 µM) is incubated with a desired molar excess of Tafamidis for a sufficient time to allow for binding equilibrium to be reached.
-
-
Mass Spectrometry Analysis:
-
The sample is introduced into the mass spectrometer using a nano-electrospray ionization (nESI) source, which is a gentle ionization technique that preserves non-covalent interactions.
-
The mass spectrometer (e.g., Orbitrap or Time-of-Flight) is operated in "native mode" with optimized parameters (e.g., source temperature, collision energies) to maintain the integrity of the complex during its transfer into the gas phase and subsequent analysis.
-
-
Data Analysis:
-
The resulting mass spectrum will show distinct charge state distributions for unbound TTR and the Tafamidis-bound TTR complex.
-
The mass of the complex can be determined after deconvolution of the mass spectrum, and the stoichiometry of binding (e.g., 1:1 or 2:1 Tafamidis to TTR tetramer) can be confirmed by the mass shift relative to the unbound TTR.
-
Liquid Chromatography-Tandem Mass Spectrometry (Indirect Assessment)
This method is often used to quantify the concentration of unbound Tafamidis in a sample after it has been incubated with TTR and other proteins, such as albumin. The amount of bound drug is then inferred.
Alternative Biophysical Techniques
Several other well-established techniques are commonly used to characterize the binding of small molecules to proteins.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding event.
Experimental Protocol for ITC:
-
Sample Preparation: TTR is placed in the sample cell, and Tafamidis is loaded into the injection syringe. Both are in the same buffer to minimize heat of dilution effects.
-
Titration: The Tafamidis solution is titrated into the TTR solution in small aliquots.
-
Data Analysis: The heat change after each injection is measured. A binding isotherm is generated by plotting the heat change against the molar ratio of Tafamidis to TTR. This curve is then fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte (Tafamidis) to a ligand (TTR) immobilized on a sensor chip in real-time.
Experimental Protocol for SPR:
-
Immobilization: TTR is immobilized on the surface of a sensor chip.
-
Binding and Dissociation: A solution containing Tafamidis is flowed over the chip surface, allowing for association. This is followed by a flow of buffer to monitor dissociation.
-
Data Analysis: The change in the refractive index at the sensor surface, which is proportional to the change in mass, is recorded as a sensorgram. The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a kinetic model. The Kd can be calculated as koff/kon.
Microscale Thermophoresis (MST)
MST measures the directed movement of molecules in a microscopic temperature gradient, which is dependent on the size, charge, and hydration shell of the molecule.
Experimental Protocol for MST:
-
Labeling: TTR is typically labeled with a fluorophore.
-
Sample Preparation: A series of dilutions of Tafamidis are prepared and mixed with a constant concentration of labeled TTR.
-
Measurement: The samples are loaded into capillaries, and a temperature gradient is induced by an infrared laser. The movement of the fluorescently labeled TTR is monitored.
-
Data Analysis: The change in thermophoresis upon binding of Tafamidis to TTR is plotted against the Tafamidis concentration. The resulting binding curve is fitted to determine the Kd.
Conclusion
Mass spectrometry, particularly native MS, provides a direct and powerful method for confirming the binding of Tafamidis to TTR and determining the stoichiometry of the complex. While it requires specialized instrumentation and expertise, it offers a high level of detail. Alternative biophysical techniques such as ITC, SPR, and MST are also robust methods for quantifying binding affinity and kinetics. The choice of method will depend on the specific experimental question, the available instrumentation, and the properties of the interacting molecules. For a comprehensive understanding of the Tafamidis-TTR interaction, a combination of these orthogonal approaches is often the most effective strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring the misfolding and self-assembly mechanism of TTR (105–115) peptides by all-atom molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tafamidis Treatment for Patients with Transthyretin Amyloid Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Non-covalent Complex Analysis - University of Birmingham [birmingham.ac.uk]
Independent Validation of Tafamidis's Effect on Amyloid Fibril Disassembly: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of tafamidis and its role in managing transthyretin amyloidosis (ATTR), with a specific focus on the independent validation of its effect on amyloid fibril disassembly. The information presented is based on a comprehensive review of published clinical trial data and independent research.
Core Finding: Stabilization, Not Disassembly
Independent research and clinical trials consistently demonstrate that the primary mechanism of action for tafamidis is the kinetic stabilization of the transthyretin (TTR) tetramer. This stabilization prevents the dissociation of the tetramer into monomers, which is the rate-limiting step in the formation of amyloid fibrils.[1][2][3][4][5] There is a lack of substantial independent evidence to support the hypothesis that tafamidis actively promotes the disassembly of pre-existing amyloid fibrils. Its therapeutic benefit lies in halting the progression of amyloid deposition rather than reversing it.
Comparative Analysis of ATTR Therapies
The landscape of transthyretin amyloidosis treatment has evolved to include several therapeutic strategies. Below is a comparison of tafamidis with other key treatment modalities.
Mechanism of Action
| Drug | Drug Class | Mechanism of Action |
| Tafamidis | TTR Stabilizer | Binds to the thyroxine-binding sites on the TTR tetramer, preventing its dissociation into amyloidogenic monomers. |
| Acoramidis | TTR Stabilizer | Also binds to and stabilizes the TTR tetramer, preventing its dissociation. It is reported to be a more potent stabilizer than tafamidis. |
| Patisiran | RNA interference (siRNA) | Degrades mutant and wild-type TTR mRNA in the liver, leading to a reduction in the production of TTR protein. |
| Inotersen | Antisense Oligonucleotide | Binds to TTR mRNA, leading to its degradation and thereby reducing the synthesis of both mutant and wild-type TTR protein. |
| Doxycycline | Antibiotic (repurposed) | In vitro and in vivo studies in animal models suggest it may disrupt pre-formed amyloid fibrils and inhibit fibrillogenesis. |
Clinical Efficacy from Key Trials
The following table summarizes key efficacy data from the pivotal ATTR-ACT clinical trial for tafamidis. Direct head-to-head comparative trial data for all agents is limited.
| Endpoint | Tafamidis (Pooled 80mg and 20mg) | Placebo | p-value | Source |
| All-Cause Mortality (30 months) | 29.5% (78/264) | 42.9% (76/177) | <0.001 | |
| Cardiovascular-Related Hospitalizations (per year) | 0.48 | 0.70 | <0.001 | |
| Change in 6-Minute Walk Test Distance (30 months) | Less decline | Greater decline | <0.001 | |
| Change in KCCQ-OS Score (30 months) | Less decline | Greater decline | <0.001 |
KCCQ-OS: Kansas City Cardiomyopathy Questionnaire–Overall Summary
Visualizing the Mechanisms
Tafamidis: TTR Stabilization Pathway
Caption: Tafamidis binds to the TTR tetramer, preventing its dissociation into monomers.
Alternative Therapeutic Approaches
Caption: Alternative therapies target TTR production or aim to disrupt existing fibrils.
Experimental Protocols
While no specific independent protocols were identified for validating tafamidis-induced fibril disassembly, the following outlines the principles of a standard in vitro assay used to monitor amyloid fibril formation and could be adapted to study disassembly.
Thioflavin T (ThT) Fluorescence Assay for TTR Fibrillization
Objective: To monitor the kinetics of TTR amyloid fibril formation in vitro. The assay can be modified to assess the effect of a compound on pre-formed fibrils.
Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid fibrils. The increase in fluorescence intensity is proportional to the amount of fibril formation.
Materials:
-
Recombinant human TTR protein
-
Thioflavin T (ThT) stock solution
-
Assay buffer (e.g., phosphate-buffered saline, pH adjusted to induce fibrillization)
-
96-well black, clear-bottom microplates
-
Plate reader with fluorescence detection (Excitation: ~440-450 nm, Emission: ~480-490 nm)
General Procedure for Monitoring Fibril Formation:
-
Preparation of TTR: Dilute recombinant TTR to the desired concentration in the assay buffer. To induce fibrillization, conditions such as acidic pH or elevated temperature are often used.
-
Addition of ThT: Add ThT to the TTR solution to a final working concentration.
-
Incubation: Incubate the plate at a constant temperature (e.g., 37°C), often with intermittent shaking to promote fibril formation.
-
Fluorescence Reading: Measure the fluorescence intensity at regular intervals over a period of hours to days.
-
Data Analysis: Plot fluorescence intensity against time to generate a sigmoidal curve representing the kinetics of fibril formation.
Adaptation for Disassembly Assay:
-
Pre-form Fibrils: Incubate TTR under fibrillization-promoting conditions until the ThT fluorescence signal reaches a plateau, indicating the presence of mature fibrils.
-
Introduce Compound: Add the test compound (e.g., tafamidis, or a positive control like doxycycline) to the wells containing the pre-formed fibrils.
-
Monitor Fluorescence: Continue to measure fluorescence intensity over time. A decrease in fluorescence would suggest disassembly of the amyloid fibrils.
Note: The specific conditions (e.g., pH, temperature, TTR concentration, and agitation) need to be optimized for each specific TTR variant and experimental setup.
Conclusion
The available independent evidence strongly supports the role of tafamidis as a TTR stabilizer that effectively inhibits the formation of new amyloid fibrils. This mechanism has been shown to translate into significant clinical benefits, reducing mortality and hospitalizations in patients with ATTR cardiomyopathy. However, for researchers and drug developers focused on therapies that can clear existing amyloid deposits, the data does not support tafamidis as an agent of fibril disassembly. Alternative and complementary therapeutic strategies, such as TTR production silencers and investigational fibril disruptors, represent different approaches to managing transthyretin amyloidosis. Future research, including head-to-head clinical trials, will be crucial to fully elucidate the comparative effectiveness of these different treatment modalities.
References
Benchmarking Tafamidis Against Novel Small Molecule TTR Stabilizers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transthyretin (TTR) amyloidosis (ATTR) is a progressive and often fatal disease characterized by the destabilization and misfolding of the TTR protein.[1][2][3][4] The native homotetrameric structure of TTR dissociates into monomers, which then misfold and aggregate into amyloid fibrils that deposit in various organs, primarily the heart and peripheral nerves, leading to cardiomyopathy and/or polyneuropathy.[1] Kinetic stabilization of the TTR tetramer is a clinically validated therapeutic strategy to halt the progression of ATTR. Tafamidis, a benzoxazole derivative, was the first-in-class TTR stabilizer to receive regulatory approval. It binds to the thyroxine-binding sites of TTR, stabilizing the tetramer and preventing its dissociation. This guide provides a comparative analysis of Tafamidis against emerging novel small molecule TTR stabilizers, focusing on acoramidis (AG10), with supporting data from key preclinical and clinical studies.
Mechanism of Action: Kinetic Stabilization of Transthyretin
The core mechanism of action for Tafamidis and the novel small molecule stabilizers discussed herein is the kinetic stabilization of the TTR tetramer. By binding to one or both of the thyroxine-binding pockets on the TTR tetramer, these molecules increase the energetic barrier for tetramer dissociation, the rate-limiting step in amyloidogenesis. This stabilization prevents the formation of amyloidogenic monomers, thereby halting the downstream cascade of misfolding, aggregation, and tissue deposition.
Quantitative Comparison of TTR Stabilizers
Direct head-to-head clinical trials comparing Tafamidis with novel stabilizers are limited. However, preclinical studies and analyses from clinical trials provide valuable data for comparison. The following tables summarize key quantitative data for Tafamidis and the promising next-generation stabilizer, acoramidis (AG10).
| Compound | Assay Type | Metric | Value | Reference |
| Tafamidis | Subunit Exchange | Concentration to limit TTR dissociation to 10% of normal | 12.0 µM | |
| Acoramidis (AG10) | Subunit Exchange | Concentration to limit TTR dissociation to 10% of normal | 5.7 µM | |
| Tolcapone | Subunit Exchange | Concentration to limit TTR dissociation to 10% of normal | 10.3 µM | |
| Diflunisal | Subunit Exchange | Concentration to limit TTR dissociation to 10% of normal | 188 µM |
Table 1: Comparative Potency in Subunit Exchange Assay. This assay is considered the gold standard for measuring TTR kinetic stabilization under physiological conditions.
| Compound | Assay Type | Condition | Metric | Value | Reference |
| Tafamidis | Western Blot | Human Serum (at reported clinical Cmax of ~20 µM) | % TTR Stabilization | ~50-75% | |
| Acoramidis (AG10) | Western Blot | Human Serum (at 10 µM) | % TTR Stabilization | 95.4 ± 4.8% | |
| Tafamidis | Fluorescent Probe Exclusion | Human Serum (at reported clinical Cmax of ~20 µM) | % TTR Occupancy | ~65% | |
| Acoramidis (AG10) | Fluorescent Probe Exclusion | Human Serum (at 10 µM) | % TTR Occupancy | 96.6 ± 2.1% |
Table 2: TTR Stabilization and Occupancy in Human Serum. These assays demonstrate the efficacy of the stabilizers in a complex biological matrix.
Experimental Protocols
A detailed understanding of the methodologies used to generate the comparative data is crucial for interpretation.
TTR Subunit Exchange Assay
This "gold standard" assay measures the rate of TTR tetramer dissociation under physiological conditions.
Methodology:
-
Initiation: A substoichiometric amount of FLAG-tagged TTR homotetramers is added to human plasma containing endogenous, untagged TTR.
-
Incubation: The mixture is incubated at physiological temperature, allowing for the dissociation of both tagged and untagged tetramers and their subsequent reassembly into hybrid tetramers. The presence of a TTR stabilizer slows down this exchange process.
-
Quenching and Labeling: At various time points, aliquots are taken, and the subunit exchange is stopped by the addition of a fluorogenic small molecule that binds to and fluorescently labels all TTR tetramers.
-
Separation and Quantification: The different TTR tetramer species (fully tagged, partially tagged, and untagged) are separated, typically by ion-exchange chromatography, and quantified based on their fluorescence.
-
Analysis: The rate of appearance of hybrid tetramers is measured to determine the rate of subunit exchange, which is directly proportional to the rate of TTR tetramer dissociation.
Fluorescent Probe Exclusion (FPE) Assay
This assay measures the occupancy of the thyroxine-binding sites on the TTR tetramer by a stabilizer.
Methodology:
-
Principle: A fluorescent probe is used that only becomes fluorescent upon binding to the thyroxine-binding site of TTR.
-
Competition: In the presence of a TTR stabilizer, the binding of the fluorescent probe is competitively inhibited, leading to a decrease in the fluorescent signal.
-
Measurement: The reduction in fluorescence is proportional to the occupancy of the binding sites by the stabilizer. This allows for the determination of the stabilizer's potency in engaging its target.
Western Blot for TTR Tetramer Stabilization
This assay quantifies the amount of intact TTR tetramer that remains after being subjected to denaturing conditions.
Methodology:
-
Denaturation: TTR, in the presence or absence of a stabilizer, is incubated under denaturing conditions (e.g., acidic pH or urea) that promote tetramer dissociation.
-
Electrophoresis and Blotting: The samples are then subjected to non-denaturing polyacrylamide gel electrophoresis (PAGE) to separate the intact tetramers from dissociated monomers and aggregates. The proteins are subsequently transferred to a membrane.
-
Immunodetection: The membrane is probed with an antibody specific for TTR, and the amount of intact tetramer is visualized and quantified.
-
Analysis: A higher amount of intact tetramer in the presence of a stabilizer indicates greater stabilization.
Clinical Insights and Future Directions
Clinical trials have demonstrated the efficacy of both Tafamidis and acoramidis in reducing mortality and cardiovascular hospitalizations in patients with ATTR cardiomyopathy. While direct comparative trials are lacking, network meta-analyses suggest that Tafamidis may have a slight edge in some composite endpoints, though acoramidis and other emerging therapies like TTR silencers are also proving to be highly effective options.
The development of more potent and selective TTR stabilizers like acoramidis represents a significant advancement in the treatment of ATTR. Acoramidis has been shown to achieve near-complete TTR stabilization at clinically relevant concentrations. The choice between different stabilizers may ultimately depend on patient-specific factors, including the TTR mutation, disease severity, and tolerability.
Future research will likely focus on:
-
Head-to-head clinical trials to definitively establish the comparative efficacy and safety of different TTR stabilizers.
-
The development of novel stabilizers with improved pharmacokinetic and pharmacodynamic profiles.
-
Combination therapies that may involve TTR stabilizers and TTR silencers to provide a multi-pronged approach to treating ATTR.
Conclusion
Tafamidis has paved the way for a new era of treatment for TTR amyloidosis. The emergence of novel, highly potent small molecule TTR stabilizers, exemplified by acoramidis, offers the promise of even greater therapeutic benefit. The continued rigorous preclinical and clinical evaluation of these next-generation stabilizers is essential to further refine treatment strategies and improve outcomes for patients with this devastating disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Transthyretin-Related Amyloidosis: Background, Pathophysiology, Epidemiology [emedicine.medscape.com]
- 3. Transthyretin Cardiac Amyloidosis: Pathogenesis, Treatments, and Emerging Role in Heart Failure with Preserved Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. professional.heart.org [professional.heart.org]
Safety Operating Guide
Safeguarding Researchers: Essential Protocols for Handling Tafamidis Meglumine
For laboratory professionals engaged in research and development, ensuring personal safety and proper handling of pharmaceutical compounds is paramount. This guide provides immediate, essential safety and logistical information for handling Tafamidis Meglumine, a transthyretin stabilizer. The following procedural steps and personal protective equipment (PPE) guidelines are designed to minimize exposure risk and ensure safe disposal, fostering a secure laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. Based on safety data sheets, the following equipment is recommended when handling this compound powder or solutions.
| PPE Category | Specification | Rationale |
| Hand Protection | Protective gloves (e.g., nitrile). Gloves must be inspected prior to use and selected based on EU Directive 89/686/EEC and EN 374 standards.[1] | To prevent skin contact with the compound. |
| Eye/Face Protection | Safety goggles with side-shields or a face shield.[2] | To protect eyes and face from splashes or airborne particles. |
| Skin and Body | Impervious clothing, such as a lab coat or disposable gown.[2] For larger quantities or risk of splash, fire/flame resistant clothing is advised.[1] | To protect skin from accidental contact. |
| Respiratory | A suitable respirator should be used when handling the powder form to avoid dust formation or if ventilation is inadequate.[2] A self-contained breathing apparatus may be necessary for spill response. | This compound is classified with reproductive toxicity (H360), making inhalation of dust a significant exposure risk. |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for safety and compliance. The following workflow outlines the key procedural steps.
Experimental Protocols
Hazard Classification: this compound is classified under GHS as a reproductive toxicity hazard (Category 1A/1B), with the statement H360: "May damage fertility or the unborn child". This necessitates stringent handling procedures to prevent any direct contact, inhalation, or ingestion.
Handling Procedures:
-
Preparation : Before handling, ensure adequate ventilation, such as a chemical fume hood. An accessible safety shower and eye wash station are mandatory.
-
Weighing and Transfer : When working with the solid form, avoid the formation of dust. All weighing and transfer operations should be conducted within a contained and ventilated space.
-
Solution Preparation : When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Personal Hygiene : After handling, wash hands thoroughly.
Accidental Release Measures:
-
Evacuation : Evacuate personnel from the immediate area.
-
Ventilation : Ensure the area is well-ventilated.
-
Containment : Prevent further leakage or spillage. Keep the material away from drains or water courses.
-
Cleanup :
-
Wear full personal protective equipment, including a suitable respirator or self-contained breathing apparatus.
-
For spills of solutions, absorb with a finely-powdered liquid-binding material like diatomite.
-
For solid spills, carefully collect the material, avoiding dust generation.
-
Decontaminate surfaces and equipment by scrubbing with alcohol.
-
Place all contaminated materials into a sealed, labeled container for disposal.
-
Disposal Plan:
-
All waste containing this compound, including contaminated consumables and cleaning materials, must be treated as hazardous waste.
-
Dispose of the contents and container in accordance with local, state, and federal regulations.
-
The recommended disposal method is through a licensed hazardous material disposal company or via incineration in a facility equipped with an afterburner and scrubber.
First Aid Measures:
-
Eye Contact : Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention.
-
Skin Contact : Rinse skin thoroughly with plenty of water. Remove contaminated clothing and seek medical advice.
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide respiratory support and get medical help.
-
Ingestion : Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.
It is important to note that the formulated drug product, Vyndaqel® (this compound) capsules, is intended to be swallowed whole and not crushed or cut. The handling guidelines provided here are specifically for the active pharmaceutical ingredient in a research setting, where the potential for direct exposure is significantly higher.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
